Windorphen
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRALGZMXHFBPG-WUKNDPDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Windorphen's Mechanism of Action on the Wnt Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The canonical Wnt signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis, is frequently dysregulated in various cancers. This has made it a prime target for therapeutic intervention. Windorphen, a novel small molecule inhibitor, has emerged from in vivo chemical genetic screens as a potent and selective modulator of this pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its direct interaction with the transcriptional coactivator p300 and its subsequent effects on β-catenin-mediated transcription. We present a compilation of quantitative data, detailed experimental protocols for key validation assays, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction to the Canonical Wnt Signaling Pathway
The canonical Wnt/β-catenin pathway is a crucial signal transduction cascade that plays a pivotal role in cell proliferation, differentiation, and fate determination.[1][2] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase-3β (GSK-3β) phosphorylates β-catenin.[1] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[3]
Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and the co-receptor LRP5/6, the destruction complex is recruited to the plasma membrane and inactivated.[4] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[3] In the nucleus, β-catenin acts as a transcriptional coactivator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, such as c-Myc and Cyclin D1.[5] Aberrant activation of this pathway, often due to mutations in APC or β-catenin, is a hallmark of many cancers, particularly colorectal cancer.[6]
This compound: A Selective Inhibitor of Wnt/β-catenin Signaling
This compound was identified through a phenotype-based screen in zebrafish embryos, where it was observed to perturb dorsoventral patterning, a process highly dependent on Wnt signaling.[7] The active component was identified as the Z-isomer of this compound.[7] Further studies revealed that this compound selectively inhibits the canonical Wnt signaling pathway.[7]
Mechanism of Action: Targeting the β-catenin/p300 Interaction
This compound's inhibitory action occurs downstream of the β-catenin destruction complex and nuclear translocation.[7] It does not affect the stability or nuclear localization of β-catenin. Instead, this compound directly targets the transcriptional coactivator p300, a histone acetyltransferase (HAT).[7][8] Specifically, this compound disrupts the physical association between the C-terminal transactivation domain of β-catenin-1 and p300.[7] It is important to note that this compound selectively inhibits the β-catenin-p300 interaction, without affecting the interaction between β-catenin and the highly homologous CREB-binding protein (CBP) or its interaction with the TCF/LEF DNA-binding partners.[7][9]
By disrupting the β-catenin-p300 complex, this compound prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes, thereby inhibiting the downstream effects of Wnt pathway activation.[7]
References
- 1. jcancer.org [jcancer.org]
- 2. researchgate.net [researchgate.net]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 5. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing zebrafish embryos to reveal disruptions in dorsoventral patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 9. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile and Properties of Windorphen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Windorphen is a novel small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant Wnt signaling is implicated in the pathogenesis of numerous human cancers.[2][3][4] Discovered through an in vivo chemical genetic screen in zebrafish embryos, this compound demonstrates a unique mechanism of action by selectively targeting the transcriptional coactivator p300, thereby disrupting its interaction with β-catenin-1.[1][2] This targeted approach has shown promise in preclinical models, where this compound selectively induces apoptosis in cancer cells characterized by dysregulated Wnt signaling.[1][4] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative data from preclinical studies, and the experimental protocols utilized in its characterization.
Introduction
The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a pivotal role in cell proliferation, differentiation, and migration.[3][5] In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2][5] Upon Wnt binding to its receptor complex, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[2][6] In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and coactivators, such as CREB-binding protein (CBP) and p300, to initiate the transcription of target genes.[2]
Mutations leading to the constitutive activation of this pathway are a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] this compound emerged from a phenotype-based screen in zebrafish embryos as a selective inhibitor of this pathway.[1][3] Its unique mechanism of selectively disrupting the β-catenin:p300 interaction, while leaving the β-catenin:CBP interaction intact, suggests a potential therapeutic advantage, particularly in cancers where p300 is overexpressed.[1][2]
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway at the level of transcriptional activation. Unlike other inhibitors that may target upstream components, this compound acts downstream of the β-catenin destruction complex and its nuclear translocation.[1] The key molecular interactions are:
-
Selective Targeting of the β-catenin-1 C-terminal Transactivation Domain: this compound's activity is specific to the function of the C-terminal transactivation domain of β-catenin-1.[1][7] It does not affect the function of the more divergent zebrafish β-catenin-2.[1]
-
Disruption of the β-catenin:p300 Interaction: The primary mechanism of action is the disruption of the physical association between β-catenin and the transcriptional coactivator p300.[1][4]
-
No Effect on β-catenin:CBP or β-catenin:LEF1/TCF4 Interaction: Importantly, this compound does not interfere with the interaction of β-catenin with the closely related coactivator CBP or with its DNA-binding partners, the LEF1/TCF4 transcription factors.[1][4]
-
Inhibition of p300 Histone Acetyltransferase (HAT) Activity: this compound has been shown to be a selective inhibitor of the histone acetyltransferase activity of p300.[1][2]
This selective inhibition of the β-catenin:p300 interaction is a novel approach to modulating Wnt pathway activity and offers a high degree of specificity.
Signaling Pathway Diagram
Caption: this compound's mechanism of action in the canonical Wnt signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| TOPFLASH Luciferase Reporter | STF293 cells | IC₅₀ | 1.5 µM | [4] |
| p300 Histone Acetyltransferase (HAT) Activity | In vitro assay | IC₅₀ | 4.2 µM | [2][4] |
Table 2: Cellular and In Vivo Effects
| Model System | Effect | Observation | Reference |
| Zebrafish Embryos | Dorsoventral Patterning | Dorsalization of embryos | [1] |
| Human Colon Carcinoma RKO Cells | β-catenin Localization | No effect on Wnt3a-induced nuclear translocation | [1] |
| Human Colon Cancer Cell Line SW480 | Apoptosis | Induction of apoptosis | [4] |
| Human Prostate Cancer Cell Line DU145 | Apoptosis | Induction of apoptosis | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the discovery and characterization of this compound.
Zebrafish-Based In Vivo Chemical Screen
This screen was designed to identify small molecules that could perturb the dorsoventral patterning in zebrafish embryos, a process critically regulated by Wnt signaling.
Experimental Workflow Diagram
Caption: Workflow for the zebrafish-based in vivo chemical screen that identified this compound.
Methodology:
-
Fertilized zebrafish embryos were collected and arrayed in 96-well plates.
-
A library of small molecules was added to the wells, with each well containing a distinct compound.
-
The embryos were incubated for a specific duration (e.g., from the 4 to 6-hour post-fertilization epiboly stage).[1]
-
Embryos were then visually screened under a microscope for developmental defects, specifically looking for a "dorsalized" phenotype, which is indicative of Wnt signaling inhibition.
-
Compounds that induced the desired phenotype ("hits") were selected for further validation and characterization, including dose-response analyses and secondary assays to confirm their mechanism of action.[1]
TOPFLASH Luciferase Reporter Assay
This cell-based assay is a standard method for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.
Methodology:
-
STF293 cells, which are HEK293 cells stably transfected with a TCF/LEF-responsive luciferase reporter construct (TOPFLASH), were used.
-
Cells were plated in multi-well plates and treated with a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3 inhibitor like BIO) in the presence of varying concentrations of this compound.[1]
-
Following an incubation period, the cells were lysed, and luciferase activity was measured using a luminometer.
-
The luminescence signal, which is proportional to the level of TCF/LEF-mediated transcription, was normalized to a control (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.
-
Dose-response curves were generated to calculate the IC₅₀ value of this compound.[1]
Co-immunoprecipitation Assay
This assay was used to determine if this compound disrupts the physical interaction between β-catenin and its binding partners, p300 and CBP.
Methodology:
-
HEK293 cells were cultured and transfected with expression vectors for the proteins of interest (e.g., HA-tagged p300).[1]
-
The cells were treated with a Wnt pathway activator and either this compound or a control compound.
-
Cells were lysed, and the protein concentration of the lysates was determined.
-
An antibody specific to one of the proteins in the complex (e.g., anti-β-catenin) was added to the lysate to "pull down" the protein and any associated binding partners.
-
The antibody-protein complexes were captured using protein A/G-agarose beads.
-
The beads were washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins were eluted from the beads and analyzed by Western blotting using an antibody against the putative binding partner (e.g., anti-HA to detect p300).[1] A reduction in the co-immunoprecipitated protein in the presence of this compound indicates a disruption of the protein-protein interaction.
Preclinical Efficacy
In vitro studies have demonstrated that this compound can selectively kill cancer cells that have aberrant Wnt signaling.[1][4] For instance, it induced apoptosis in the human colon cancer cell line SW480 and the prostate cancer cell line DU145, both of which are known to have activated Wnt pathways.[4] This selectivity for Wnt-dependent cancer cells highlights its potential as a targeted therapeutic agent.[1][3]
Clinical Development Status
As of the date of this document, there is no publicly available information regarding this compound entering clinical trials. The compound appears to be in the preclinical stage of development.
Conclusion and Future Directions
This compound represents a promising new class of Wnt signaling inhibitors with a distinct and highly specific mechanism of action. By selectively targeting the β-catenin:p300 interaction, it offers a novel strategy for the treatment of cancers driven by aberrant Wnt pathway activation. Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound or its analogues to advance this therapeutic concept towards clinical application. Further in vivo studies in relevant animal models of cancer are a critical next step to fully evaluate its therapeutic potential.
References
- 1. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design principles and therapeutic applications of novel synthetic WNT signaling agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of canonical Wnt ligands to their receptor complexes occurs in ordered plasma membrane environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Windorphen's In Vitro Inhibition of β-Catenin Transactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of Windorphen, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. The document outlines the quantitative inhibitory effects of this compound on β-catenin-mediated transactivation, details the experimental protocols for assessing its activity, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Findings: this compound Selectively Targets p300 to Inhibit β-Catenin Function
This compound has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by specifically targeting the p300 histone acetyltransferase, a critical co-activator for β-catenin-mediated transcription.[1] This targeted action disrupts the interaction between β-catenin and p300, thereby inhibiting the transactivation of Wnt target genes.[1][2] Notably, this compound exhibits a high degree of selectivity for p300 over the closely related histone acetyltransferase CBP.[1]
Quantitative Data Summary
The inhibitory activity of this compound on p300 histone acetyltransferase (HAT) activity was determined through in vitro acetyltransferase assays. The following table summarizes the key quantitative data.
| Target Enzyme | IC50 (µM) | Selectivity vs. CBP |
| p300 | 4.2 | ~10-fold |
| CBP | >42 | - |
| GCN5 | >42 | - |
| KAT5 | >42 | - |
| MYST2/KAT7 | >42 | - |
| MYST4/KAT6B | >42 | - |
| P300/CBP-associated factor (PCAF) | >42 | - |
Table 1: In vitro inhibitory activity of this compound on various histone acetyltransferases. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. Data sourced from in vitro acetyltransferase assays.[1]
Signaling Pathway and Mechanism of Action
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes.[3][4] In the "on" state, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin.[4] In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate target gene expression.[3][5] This process requires the recruitment of co-activators, including p300 and CBP.[1]
This compound exerts its inhibitory effect at this critical nuclear step. By selectively binding to p300, this compound prevents its association with the C-terminal transactivation domain of β-catenin.[1] This disruption is crucial as it blocks the subsequent histone acetylation and chromatin remodeling required for gene transcription. It is important to note that this compound does not affect the interaction of β-catenin with TCF/LEF DNA-binding partners.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize the activity of this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is crucial for determining the direct inhibitory effect of this compound on the enzymatic activity of p300 and other HATs.
Objective: To quantify the IC50 of this compound for various histone acetyltransferases.
Materials:
-
Purified human histone acetyltransferases (p300, CBP, GCN5, KAT5, MYST2/KAT7, MYST4/KAT6B, PCAF)
-
Histone H3 or other suitable substrate
-
Acetyl-CoA, [³H]-labeled
-
This compound and control compounds (e.g., BAS)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the purified HAT enzyme, histone substrate, and varying concentrations of this compound or control compound in a suitable buffer.
-
Initiate the reaction by adding [³H]-labeled Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and washing with a buffer to remove unincorporated [³H]-Acetyl-CoA.
-
Measure the amount of incorporated [³H]-acetyl groups using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Co-immunoprecipitation (Co-IP) Assay
This assay is used to assess the effect of this compound on the protein-protein interaction between β-catenin and its binding partners.
Objective: To determine if this compound disrupts the interaction between β-catenin and p300.
Materials:
-
HEK293 cells or other suitable cell line
-
Expression vectors for HA-tagged p300 and β-catenin
-
Wnt3a conditioned media (or other Wnt pathway activator)
-
This compound and control compounds
-
Lysis buffer
-
Antibodies: anti-HA, anti-β-catenin, and control IgG
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect HEK293 cells with expression vectors for HA-tagged p300 and β-catenin.
-
Treat the cells with Wnt3a conditioned media to induce β-catenin stabilization and nuclear translocation.
-
Treat the cells with this compound or a control compound for a specified duration.
-
Lyse the cells and pre-clear the lysate with control IgG and Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-HA antibody to immunoprecipitate HA-p300 and its interacting proteins.
-
Capture the immune complexes with Protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the proteins from the beads and resolve them by SDS-PAGE.
-
Perform Western blotting using an anti-β-catenin antibody to detect the amount of β-catenin that co-immunoprecipitated with p300.
Conclusion
This compound represents a promising class of Wnt/β-catenin signaling inhibitors with a distinct and selective mechanism of action. Its ability to specifically disrupt the β-catenin/p300 interaction provides a targeted approach for modulating the transcriptional output of this critical pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of cancer biology, developmental biology, and drug discovery who are investigating the therapeutic potential of targeting β-catenin-mediated transactivation. Further studies are warranted to explore the full potential of this compound and its analogs in preclinical and clinical settings.
References
- 1. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curbing the nuclear activities of β-catenin: Control over Wnt target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Windorphen's Precision Strike: Targeting the β-Catenin/p300 Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Core, Switzerland - In the intricate world of cellular signaling, the Wnt/β-catenin pathway stands as a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A key interaction in the culmination of this pathway is the binding of the transcriptional coactivator β-catenin to the histone acetyltransferase p300. This guide delves into the specific mechanism of Windorphen, a small molecule inhibitor that selectively disrupts this crucial interaction, offering a promising avenue for targeted cancer therapy.
Executive Summary
This compound is a novel Wnt/β-catenin signaling inhibitor that demonstrates remarkable selectivity in its mechanism of action. It specifically targets the interaction between the C-terminal transactivation domain of β-catenin and the transcriptional coactivator p300, while notably sparing the closely related homolog, CREB-binding protein (CBP). Furthermore, this compound has been shown to directly inhibit the histone acetyltransferase (HAT) activity of p300. This dual action effectively attenuates Wnt signaling, leading to the suppression of target gene expression and selective apoptosis in cancer cells harboring Wnt pathway-activating mutations. This document provides a comprehensive overview of this compound's target engagement, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Activity
The following tables summarize the key quantitative data characterizing this compound's inhibitory effects.
| Assay Type | Target/System | IC50 (μM) | Reference |
| Luciferase Reporter Assay | TOPFlash (Wnt/β-catenin signaling) | 1.5 | (Hao et al., 2013)[1] |
| Histone Acetyltransferase Assay | p300 HAT activity | 4.2 | (Hao et al., 2013)[1] |
| Parameter | Value | Method | Reference |
| Specificity | Selectively disrupts β-catenin/p300 interaction over β-catenin/CBP interaction | Co-immunoprecipitation | (Hao et al., 2013)[1] |
| Target Domain | C-terminal transactivation domain of β-catenin-1 | Co-immunoprecipitation | (Hao et al., 2013)[1] |
Signaling Pathway and Mechanism of Action
The canonical Wnt/β-catenin signaling pathway is a tightly regulated cascade. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to TCF/LEF transcription factors and recruits coactivators, including p300 and CBP, to initiate the transcription of target genes involved in proliferation and cell fate.
This compound intervenes at this critical nuclear step. By binding to p300, it allosterically inhibits the interaction with the C-terminal transactivation domain of β-catenin. This prevents the formation of a functional transcriptional complex, thereby blocking the expression of Wnt target genes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's interaction with the β-catenin/p300 complex, adapted from Hao et al., 2013.[1]
Co-immunoprecipitation (Co-IP) for β-catenin and p300 Interaction
This protocol details the procedure to assess the effect of this compound on the interaction between β-catenin and p300 in HEK293 cells overexpressing HA-tagged p300.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Transfect cells with a plasmid encoding HA-tagged p300 using a suitable transfection reagent according to the manufacturer's instructions.
2. Cell Lysis and Protein Extraction:
-
48 hours post-transfection, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract. Determine protein concentration using a BCA assay.
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
To 1 mg of pre-cleared protein lysate, add anti-β-catenin antibody and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
In parallel, treat lysates with either this compound (e.g., 30 µM) or a vehicle control (DMSO) during the antibody incubation step.
4. Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
5. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST).
-
Probe the membrane with primary antibodies against HA (to detect p300) and β-catenin (as a loading control for the immunoprecipitated protein).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
p300 Histone Acetyltransferase (HAT) Assay
This protocol describes a radiometric assay to measure the inhibitory effect of this compound on the enzymatic activity of p300.
1. Reaction Setup:
-
Prepare a reaction mixture in a 96-well plate containing HAT buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), recombinant p300 enzyme, and a histone H3 or H4 peptide substrate.
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the wells.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
2. Initiation of Reaction:
-
Start the reaction by adding [3H]-Acetyl-CoA to each well.
3. Incubation:
-
Incubate the reaction plate at 30°C for 30-60 minutes.
4. Termination of Reaction:
-
Stop the reaction by adding an acidic stop solution (e.g., 10% acetic acid).
5. Measurement of Activity:
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).
-
Wash the filter plate multiple times with a wash buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) to remove unincorporated [3H]-Acetyl-CoA.
-
Add scintillation fluid to the wells.
-
Measure the amount of incorporated [3H]-acetyl groups using a scintillation counter.
6. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a significant advancement in the targeted inhibition of the Wnt/β-catenin signaling pathway. Its ability to selectively disrupt the β-catenin/p300 complex, coupled with the direct inhibition of p300's HAT activity, provides a potent and specific mechanism to counteract the oncogenic effects of aberrant Wnt signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and leverage this promising therapeutic strategy. The high-resolution understanding of this compound's molecular target provides a solid foundation for the development of next-generation inhibitors with enhanced potency and clinical utility.
References
Windorphen: A Technical Guide to its Mechanism of Action and In Vitro Characterization
Disclaimer: Windorphen is a small molecule inhibitor used for research purposes to investigate the Wnt/β-catenin signaling pathway. It is not an approved drug and has not been the subject of clinical bioavailability or pharmacokinetic studies in humans. This document summarizes the available technical information on its mechanism of action and the experimental protocols used for its characterization.
Introduction
This compound is a selective inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] Discovered through a chemical genetic screen in zebrafish, it has been identified as a tool compound for studying processes regulated by Wnt signaling, such as embryonic development and tumorigenesis.[2] Notably, this compound has been shown to selectively induce apoptosis in cancer cells that have Wnt-activating mutations.[3] This guide details the molecular target of this compound, its in vitro efficacy, and the experimental methodologies used to characterize its function.
Mechanism of Action: Inhibition of β-catenin/p300 Interaction
The canonical Wnt signaling pathway is crucial for a multitude of cellular processes. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[4][5] Upon Wnt binding to its receptors, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes.[4]
For its activity, nuclear β-catenin recruits various co-activators, including the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[6] this compound exerts its inhibitory effect by specifically disrupting the protein-protein interaction between the C-terminal transactivation domain of β-catenin and the co-activator p300.[2][3][7] It does not, however, disrupt the interaction between β-catenin and CBP or its DNA-binding partner TCF/LEF.[3]
Wnt/β-catenin Signaling Pathway and Point of Inhibition by this compound
The following diagram illustrates the canonical Wnt signaling pathway, highlighting the point of intervention by this compound.
Quantitative Data: In Vitro Efficacy
The inhibitory activity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |
| TOPFlash Luciferase Reporter Assay | Wnt3a-inducible activity in STF293 cells | ~1.5 | [3] |
| Histone Acetyltransferase (HAT) Assay | Purified human p300 | 4.2 | [3] |
| Histone Acetyltransferase (HAT) Assay | Other HATs (CBP, GCN5, KAT5, etc.) | >40 | [3] |
Experimental Protocols
The characterization of this compound's activity relies on established molecular biology techniques. Detailed methodologies for key experiments are provided below.
TOPFlash Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the β-catenin/TCF/LEF complex.[7][8]
Principle: The TOPFlash reporter plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving a luciferase gene.[7] When Wnt signaling is active, the β-catenin/TCF/LEF complex binds to these sites and drives luciferase expression. The amount of light produced upon addition of a substrate is proportional to the pathway's activity. A control plasmid, FOPFlash, with mutated TCF/LEF sites, is used to measure non-specific background.[8]
Protocol Outline:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293 or STF293) in a multi-well plate. Co-transfect the cells with the TOPFlash (or FOPFlash) reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound. Induce Wnt signaling, typically by adding purified Wnt3a protein or using a GSK3 inhibitor.
-
Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzymes.[9]
-
Luminometry: Add the firefly luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its signal.
-
Data Analysis: Normalize the TOPFlash/FOPFlash luminescence values to the Renilla luciferase values. The activity of the Wnt pathway is often expressed as the ratio of TOPFlash to FOPFlash signals. Calculate IC50 values by plotting the normalized activity against the logarithm of the inhibitor concentration.[3]
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to determine if two proteins physically interact in a cellular context. It was used to show that this compound disrupts the β-catenin-p300 interaction.[3][10]
Principle: An antibody specific to a "bait" protein (e.g., p300) is used to pull it out of a cell lysate. If a "prey" protein (e.g., β-catenin) is bound to the bait, it will be pulled down as well. The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting.[10][11]
Protocol Outline:
-
Cell Culture and Lysis: Culture cells (e.g., HEK293) and treat them with DMSO (vehicle control) or this compound. Lyse the cells using a gentle, non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with beads (e.g., Protein A/G agarose) alone to remove proteins that non-specifically bind to the beads, reducing background.[11]
-
Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-p300) to the pre-cleared lysate and incubate to allow antibody-antigen complexes to form.
-
Complex Capture: Add Protein A/G beads to the lysate. These beads bind to the Fc region of the antibody, capturing the entire antibody-antigen-partner protein complex.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads, usually by boiling in an SDS-PAGE loading buffer, which denatures the proteins.
-
Detection by Western Blot: Separate the eluted proteins by size using SDS-PAGE, transfer them to a membrane, and probe with an antibody against the prey protein (e.g., anti-β-catenin) to detect its presence.[12]
Conclusion
This compound is a valuable research tool for the specific inhibition of the Wnt/β-catenin signaling pathway. Its mechanism of action, centered on the disruption of the β-catenin-p300 interaction, has been well-characterized through in vitro assays. While no pharmacokinetic data is available due to its status as a preclinical research compound, the detailed understanding of its molecular function provides a solid foundation for its use in studies of Wnt-dependent biological and pathological processes.
References
- 1. TOPFlash Dual-Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jcancer.org [jcancer.org]
- 8. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 9. assaygenie.com [assaygenie.com]
- 10. assaygenie.com [assaygenie.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. 4.8. Co-Immunoprecipitation [bio-protocol.org]
An In-depth Technical Guide to Windorphen: Solubility and Stability for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Windorphen is a selective inhibitor of the Wnt/β-catenin signaling pathway, presenting a valuable tool for research in developmental biology and oncology.[1][2] It functions by specifically disrupting the protein-protein interaction between β-catenin and the transcriptional coactivator p300, without affecting the homologous CREB-binding protein (CBP).[1][3][4][5] This targeted mechanism of action makes this compound a subject of significant interest. This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound in common laboratory solvents. It also outlines standardized experimental protocols for researchers to further characterize its physicochemical properties and details its role in the canonical Wnt signaling pathway.
Physicochemical Properties
| Property | Value |
| Synonyms | Wnt inhibitor dorsalizing, Histone Acetyltransferase Inhibitor XII, (E) & (Z)-3-Chloro-2,3- bis(4-methoxyphenyl)acrylaldehyde, WD, HAT Inhibitor XII, Wnt Pathway Inhibitor XXII |
| Molecular Formula | C₁₇H₁₅ClO₃ |
| Molecular Weight | 302.75 g/mol |
| CAS Number | 19881-70-0 |
| Appearance | Off-white to white or beige powder[6] |
| Purity | ≥98% (HPLC)[6] |
Solubility Data
The solubility of this compound has been primarily reported in dimethyl sulfoxide (DMSO). Data from various suppliers show some variability, which may be attributed to differences in experimental conditions such as temperature and the use of physical methods to aid dissolution.
| Solvent | Concentration | Conditions | Source |
| DMSO | 62.5 mg/mL (approx. 206.4 mM) | Requires ultrasonic assistance; hygroscopic | MedchemExpress[3] |
| DMSO | 50 mg/mL (approx. 165.2 mM) | Not specified | Sigma-Aldrich |
| DMSO | 5 mg/mL (approx. 16.5 mM) | Requires warming | Sigma-Aldrich[6] |
Note on Aqueous Solubility: There is no readily available data on the solubility of this compound in aqueous buffers such as phosphate-buffered saline (PBS) or water. Given its chemical structure, it is expected to have low aqueous solubility. Researchers should determine the solubility in their specific aqueous medium of choice experimentally.
Stability and Storage
Proper storage is critical to maintain the integrity of this compound. The following are general recommendations based on supplier data.
| Form | Storage Temperature | Duration | Conditions |
| Solid | 2-8°C or -20°C[6] | Long-term | Protect from light[6] |
| Stock Solution | -80°C | Up to 6 months[3] | In a tightly sealed vial |
| Stock Solution | -20°C | Up to 1 month[3] | In a tightly sealed vial |
It is recommended to prepare fresh dilutions from the stock solution for daily use and to avoid repeated freeze-thaw cycles. The stability of this compound in various experimental solvents and at working concentrations has not been extensively documented and should be evaluated as part of experimental validation.
Mechanism of Action: Wnt/β-Catenin Signaling Pathway
This compound exerts its inhibitory effect on the canonical Wnt signaling pathway. This pathway is crucial for embryonic development and its aberrant activation is implicated in various cancers.[1][2] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors and coactivators like p300 and CBP to initiate the transcription of target genes.
This compound acts downstream of the destruction complex and β-catenin's nuclear translocation.[4] It selectively binds to the coactivator p300, preventing its association with β-catenin.[3][4][5] This disruption specifically inhibits the transcriptional activity mediated by the β-catenin/p300 complex.
Caption: this compound inhibits Wnt signaling by targeting p300 in the nucleus.
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted to specific laboratory conditions and analytical capabilities.
Protocol for Determining Thermodynamic Solubility
This protocol uses the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., PBS pH 7.4, 0.9% Saline, Ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Microcentrifuge
-
Calibrated analytical balance
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet any remaining undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot from the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. Report the result in mg/mL or mM.
Protocol for Assessing Stability in Solution
This protocol outlines a method to assess the chemical stability of this compound in a specific solvent over time.
Objective: To evaluate the degradation of this compound in solution under defined conditions.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Solvent of interest (e.g., cell culture medium, PBS)
-
Light-protective containers (e.g., amber vials)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column and detector
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known starting concentration.
-
Incubation: Aliquot the solution into multiple vials for different time points and conditions. Store the vials under the desired temperature and light conditions (e.g., protected from light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Analysis: Immediately analyze the sample by HPLC. The "time 0" sample serves as the initial concentration baseline.
-
Data Evaluation: Compare the peak area of the this compound peak at each time point to the peak area at time 0. The appearance of new peaks may indicate the formation of degradation products.
-
Reporting: Report the stability as the percentage of the initial concentration of this compound remaining at each time point.
Caption: A generalized workflow for determining the thermodynamic solubility of this compound.
References
- 1. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound = 98 HPLC 19881-70-0 [sigmaaldrich.com]
An In-depth Technical Guide on the Structural Analogs of Windorphen and their Wnt Inhibitory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction to Wnt Signaling and the Emergence of Windorphen
The Wingless-related integration site (Wnt) signaling pathway is a crucial and evolutionarily conserved cascade that governs fundamental aspects of embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, where aberrant Wnt signaling can drive tumor initiation and progression. The canonical Wnt pathway centers on the regulation of β-catenin stability. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its cell surface receptors, this destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
Given its central role in pathology, the Wnt pathway presents a compelling target for therapeutic intervention. A variety of small molecules have been developed to modulate this pathway at different levels. Among these is this compound, a small molecule identified through a zebrafish-based in vivo screen for compounds that perturb embryonic dorsoventral patterning.[2] this compound has been shown to selectively block the Wnt signal required for ventral development.[2]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the Wnt signaling pathway through a specific protein-protein interaction. It has been demonstrated that this compound selectively inhibits the histone acetyltransferase (HAT) activity of the transcriptional coactivator p300, which is associated with β-catenin in the nucleus.[2] Specifically, co-immunoprecipitation experiments have revealed that this compound interrupts the association between the C-terminal transactivation domain of β-catenin and p300.[2] This disruption prevents the subsequent acetylation of histones and other transcriptional machinery, thereby repressing the expression of Wnt target genes.
Caption: Canonical Wnt Signaling Pathway and Point of Inhibition by this compound.
Wnt Inhibitory Potential of this compound
The inhibitory activity of this compound has been quantified using cell-based reporter assays. The following table summarizes the available data for this compound.
| Compound | Wnt Inhibition IC50 (µM) | p300 HAT Inhibition IC50 (µM) | Assay Type | Cell Line/System | Reference |
| This compound | 1.5 | 4.2 | TOPFlash Luciferase Reporter Assay | Zebrafish Embryos | [2] |
Structure-Activity Relationship (SAR) of this compound Analogs
As of the date of this publication, detailed structure-activity relationship studies for a series of this compound analogs have not been extensively reported in the public domain. Therefore, a comparative analysis of structural modifications and their impact on Wnt inhibitory potential cannot be definitively presented.
However, for the development of future this compound analogs, general principles of medicinal chemistry and SAR from other classes of Wnt inhibitors that act downstream in the pathway can be instructive. Key considerations for designing analogs that inhibit the β-catenin/p300 interaction would include:
-
Modification of core scaffold: Alterations to the central ring system of this compound could influence binding affinity and selectivity for p300.
-
Substitution patterns: The addition or modification of functional groups on the scaffold can impact potency, solubility, and metabolic stability.
-
Stereochemistry: The three-dimensional arrangement of atoms can be critical for optimal interaction with the target protein.
Future research in this area would be invaluable for elucidating the key structural features required for potent and selective inhibition of the β-catenin/p300 interaction.
Caption: Logical Flow of a Structure-Activity Relationship (SAR) Study.
Experimental Protocols
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
This assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway. It relies on a luciferase reporter construct driven by a promoter containing multiple TCF/LEF binding sites (TOPFlash). A control plasmid with mutated TCF/LEF sites (FOPFlash) is used to measure non-specific transcriptional activation.
Principle: In the presence of active Wnt signaling, nuclear β-catenin binds to the TCF/LEF sites in the TOPFlash reporter, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of Wnt pathway activation.
Materials and Reagents:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase plasmid (for transfection control)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a conditioned media (or other Wnt agonist, e.g., CHIR99021)
-
This compound or analog compounds
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (this compound or its analogs) at various concentrations.
-
Wnt Pathway Activation: After a 1-hour pre-incubation with the compounds, add Wnt3a conditioned media or another Wnt agonist to the wells to stimulate the pathway.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the TOP/FOP ratio to determine the specific Wnt-dependent transcriptional activation.
-
Plot the normalized TOP/FOP ratio against the concentration of the test compound to determine the IC50 value.
-
Caption: General Workflow for a TOP/FOP Flash Luciferase Reporter Assay.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel Wnt signaling inhibitors. Its mechanism of action, targeting the crucial interaction between β-catenin and the transcriptional coactivator p300, offers a potential avenue for therapeutic intervention in Wnt-driven diseases. While the current publicly available data on its structural analogs is limited, the foundational knowledge of this compound's activity and the established experimental protocols provide a clear path forward for future research.
The next logical steps in the development of this compound-based Wnt inhibitors should focus on a systematic medicinal chemistry campaign to synthesize and evaluate a library of analogs. Such studies will be instrumental in elucidating the structure-activity relationships and identifying compounds with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the in vivo efficacy and safety of lead compounds will be critical for their eventual translation into clinical candidates.
References
Investigating Windorphen's Effect on Downstream Wnt Target Genes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The canonical Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Windorphen, a small molecule identified through a zebrafish-based phenotypic screen, has emerged as a selective inhibitor of the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action and details the experimental protocols required to investigate its effects on downstream Wnt target genes. The guide is intended for researchers, scientists, and drug development professionals working to understand and therapeutically target the Wnt pathway.
Introduction to this compound and the Wnt Signaling Pathway
The Wnt signaling cascade is a complex network of proteins that plays a crucial role in cell fate determination, proliferation, and migration.[1] In the canonical pathway, the binding of Wnt ligands to Frizzled (Fzd) receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin.[2] In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes, including AXIN2, c-MYC, and CCND1 (Cyclin D1).[3][4][5] Dysregulation of this pathway, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to constitutive activation and is a driving force in many cancers, particularly colorectal cancer.[3][4]
This compound was discovered as a potent and selective inhibitor of the canonical Wnt signaling pathway.[6] Its mechanism of action involves the disruption of the protein-protein interaction between β-catenin and the transcriptional coactivator p300.[6] This inhibition is specific, as this compound does not affect the interaction of β-catenin with the closely related coactivator CREB-binding protein (CBP) or with the TCF/LEF DNA-binding partners.[6] By preventing the recruitment of p300 to the β-catenin/TCF transcriptional complex, this compound effectively suppresses the expression of downstream Wnt target genes.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding this compound's inhibitory activity. While specific fold-change data for downstream target genes following this compound treatment is not extensively available in the public domain, Table 2 provides a template for researchers to populate with their own experimental data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Wnt Signaling Inhibition (IC50) | 1.5 µM | HEK293T cells (TOPFlash reporter assay) | [6] |
| p300 HAT Activity Inhibition (IC50) | 4.2 µM | In vitro histone acetyltransferase assay | [6] |
Table 2: Representative Template for qPCR Analysis of Wnt Target Gene Expression Following this compound Treatment
| Target Gene | Treatment Group | Fold Change (vs. Vehicle) | p-value |
| AXIN2 | Vehicle (DMSO) | 1.0 | - |
| This compound (1.5 µM) | [Enter Data] | [Enter Data] | |
| This compound (5 µM) | [Enter Data] | [Enter Data] | |
| c-MYC | Vehicle (DMSO) | 1.0 | - |
| This compound (1.5 µM) | [Enter Data] | [Enter Data] | |
| This compound (5 µM) | [Enter Data] | [Enter Data] | |
| CCND1 (Cyclin D1) | Vehicle (DMSO) | 1.0 | - |
| This compound (1.5 µM) | [Enter Data] | [Enter Data] | |
| This compound (5 µM) | [Enter Data] | [Enter Data] |
Mandatory Visualizations
Canonical Wnt Signaling Pathway and Point of Inhibition by this compound
Caption: Canonical Wnt signaling pathway and this compound's mechanism of action.
Experimental Workflow for Investigating this compound's Effects
Caption: Workflow for characterizing this compound's activity.
Experimental Protocols
Luciferase Reporter Assay for Wnt Signaling Activity
This protocol is adapted from established methods for measuring TCF/LEF-dependent transcriptional activity.
Objective: To quantify the inhibitory effect of this compound on Wnt/β-catenin signaling.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPFlash and FOPFlash reporter plasmids (contain TCF/LEF binding sites or mutated sites, respectively, upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the media with fresh media containing Wnt3a (to activate the pathway) and varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is calculated as the percentage reduction in normalized luciferase activity in treated cells compared to vehicle-treated cells. Plot the data to determine the IC50 value.
Co-immunoprecipitation (Co-IP) for β-catenin and p300 Interaction
This protocol is designed to assess the effect of this compound on the interaction between endogenous β-catenin and p300.
Objective: To determine if this compound disrupts the physical association between β-catenin and p300.
Materials:
-
SW480 cells (or another cell line with active Wnt signaling)
-
RIPA buffer with protease and phosphatase inhibitors
-
Anti-β-catenin antibody
-
Anti-p300 antibody
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
-
This compound
Procedure:
-
Cell Treatment and Lysis: Treat SW480 cells with this compound or vehicle control for the desired time. Lyse the cells in ice-cold RIPA buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with either anti-β-catenin antibody or normal IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads three times with ice-cold wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p300 antibody to detect co-immunoprecipitated p300. The input lysates should also be run to confirm the presence of both proteins.
Quantitative PCR (qPCR) for Wnt Target Gene Expression
This protocol outlines the steps to measure the mRNA levels of Wnt target genes.
Objective: To quantify the change in expression of AXIN2, c-MYC, and CCND1 in response to this compound treatment.
Materials:
-
Wnt-dependent cancer cell line (e.g., SW480)
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for AXIN2, c-MYC, CCND1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
In Vitro p300 Histone Acetyltransferase (HAT) Assay
This protocol provides a method to directly measure the inhibitory effect of this compound on the enzymatic activity of p300.
Objective: To determine the IC50 of this compound for p300 HAT activity.
Materials:
-
Recombinant human p300 protein
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
HAT assay buffer
-
This compound
-
Detection reagent (e.g., a fluorescent or colorimetric reagent that detects the product of the HAT reaction)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, set up the HAT reaction by adding HAT assay buffer, histone peptide substrate, and varying concentrations of this compound or vehicle control.
-
Enzyme Addition: Add recombinant p300 to each well to initiate the reaction.
-
Acetyl-CoA Addition: Add Acetyl-CoA to start the acetylation process.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of p300 activity inhibition for each this compound concentration and plot the data to determine the IC50 value.
Conclusion
This compound represents a promising small molecule inhibitor of the Wnt/β-catenin signaling pathway with a distinct mechanism of action. By selectively disrupting the interaction between β-catenin and the transcriptional coactivator p300, it offers a targeted approach to downregulate the expression of key oncogenic Wnt target genes. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential Wnt pathway inhibitors. The systematic application of these methodologies will be crucial in further elucidating the therapeutic potential of targeting the β-catenin/p300 axis in cancer and other diseases driven by aberrant Wnt signaling.
References
- 1. Wnt/beta-catenin/Tcf signaling induces the transcription of Axin2, a negative regulator of the signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Periodic changes of cyclin D1 mRNA stability are regulated by PC4 modifications in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of beta-catenin dependent Wnt signaling in colon cancer cells remodels the microenvironment to promote tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Characterizing Windorphen Inhibition of the Wnt/β-Catenin Pathway using a TOPFLASH Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for utilizing the TOPFLASH reporter assay to characterize the inhibitory effects of Windorphen on the canonical Wnt/β-catenin signaling pathway. This compound is a small molecule inhibitor that selectively disrupts the interaction between β-catenin and the transcriptional coactivator p300.[1] The TOPFLASH assay is a widely used method to quantify the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, providing a robust system for assessing the potency of Wnt pathway modulators.[2][3] Included are protocols for cell culture, transient transfection, treatment with Wnt agonists and this compound, and subsequent data analysis. Additionally, this guide features diagrams of the signaling pathway and experimental workflow, along with structured tables for comprehensive data presentation.
Introduction to the Wnt/β-Catenin Signaling Pathway
The canonical Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation.[4][5] In the "off" state, a cytoplasmic destruction complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[6][7] Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[5][7] This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[7] In the nucleus, β-catenin associates with TCF/Lymphoid Enhancer Factor (LEF) transcription factors to activate the expression of Wnt target genes.[5]
This compound has been identified as an inhibitor of this pathway, acting downstream by preventing the binding of β-catenin to the histone acetyltransferase p300, a critical coactivator for TCF-mediated transcription.[1]
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
The TOPFLASH Reporter Assay
The TOPFLASH reporter assay is a luciferase-based method to measure the activity of the canonical Wnt pathway.[2] The assay utilizes a plasmid containing a luciferase gene driven by a minimal promoter fused to multiple TCF/LEF binding sites (TOPFLASH).[2] As a negative control, a FOPFLASH plasmid is used, which contains mutated TCF/LEF binding sites that are non-functional.[2] The ratio of luciferase activity from TOPFLASH to FOPFLASH reporters provides a specific measure of Wnt-dependent transcription.[2] A constitutively expressed reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency and cell viability.[2][8]
Materials and Methods
Reagents and Equipment
-
Cell Line: HEK293T cells (ATCC)
-
Wnt Agonists:
-
Wnt3a conditioned medium (prepared from L Wnt-3A cells, ATCC CRL-2647) or commercial recombinant Wnt3a.
-
CHIR99021 (GSK3β inhibitor, Sigma-Aldrich)
-
-
Test Compound: this compound (Sigma-Aldrich); soluble in DMSO (5 mg/mL), store at -20°C protected from light.
-
Plasmids:
-
M50 Super 8x TOPFlash (Addgene #12456)
-
M51 Super 8x FOPFlash (Addgene #12457)
-
pRL-TK Renilla Luciferase Reporter Vector (Promega)
-
-
Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM) high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
-
Transfection: Lipofectamine 2000 (Invitrogen) or similar transfection reagent
-
Luciferase Assay: Dual-Luciferase® Reporter Assay System (Promega)
-
Equipment:
-
CO₂ incubator (37°C, 5% CO₂)
-
Luminometer capable of reading 96-well plates
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
96-well white, flat-bottom tissue culture plates
-
Protocol for Wnt3a Conditioned Medium Preparation
-
Culture L Wnt-3A cells (ATCC CRL-2647) in DMEM with 10% FBS and 0.4 mg/mL G418.[9]
-
When confluent, split cells 1:10 into T75 flasks in DMEM with 10% FBS but without G418.[9]
-
First Harvest: After 4 days, collect the conditioned medium.[9][10]
-
Centrifuge the medium at 1000 x g for 10 minutes to pellet cell debris.[10]
-
Filter the supernatant through a 0.22 µm sterile filter.[9][10]
-
Second Harvest: Add fresh medium (DMEM + 10% FBS) to the same flasks and incubate for another 3 days.[10]
-
Collect and process this second batch of medium as in steps 4-5.
-
Pool the two batches of conditioned medium.[10] Aliquot and store at -80°C.
TOPFLASH Assay Experimental Protocol
Caption: Experimental workflow for the this compound TOPFLASH reporter assay.
Day 1: Cell Seeding
-
Culture and expand HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 25,000 cells per well in 100 µL of growth medium into a 96-well white, flat-bottom plate.[2]
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transient Transfection
-
For each well, prepare a DNA-transfection reagent complex. Per well, a common ratio is a total of 50-100 ng of DNA.[8]
-
TOPFLASH wells: 45 ng TOPFLASH plasmid + 5 ng Renilla plasmid.
-
FOPFLASH wells: 45 ng FOPFLASH plasmid + 5 ng Renilla plasmid.
-
-
Follow the manufacturer's protocol for Lipofectamine 2000 to prepare the transfection complexes.
-
Gently add the complexes to the cells.
-
Incubate for 24 hours.
Day 3: Treatment with Wnt Agonist and this compound
-
Prepare serial dilutions of this compound in your treatment medium. A suggested concentration range to test, based on its reported IC50 of ~1.5-4.2 µM, would be from 0.1 µM to 50 µM.[1] Remember to prepare a vehicle control (DMSO).
-
Prepare the Wnt agonist treatment medium:
-
Aspirate the transfection medium from the cells.
-
Add 100 µL of the appropriate treatment medium to each well according to your experimental plate layout (see Table 2 for an example).
-
Incubate for 16-24 hours.[8]
Day 4: Cell Lysis and Luciferase Measurement
-
Equilibrate the plate to room temperature.
-
Carefully aspirate the medium from all wells.
-
Wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer (from the Dual-Luciferase kit) to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Following the Dual-Luciferase® Reporter Assay System protocol, measure both Firefly and Renilla luciferase activity in a luminometer.
Data Presentation and Analysis
Raw Data Collection
Summarize the raw relative light unit (RLU) readings from the luminometer in a structured table.
| Well ID | Treatment Group | Replicate | Firefly RLU | Renilla RLU |
| A1 | TOP + Vehicle | 1 | ||
| A2 | TOP + Vehicle | 2 | ||
| ... | ... | ... | ||
| B1 | FOP + Vehicle | 1 | ||
| ... | ... | ... | ||
| C1 | TOP + Wnt3a + Vehicle | 1 | ||
| ... | ... | ... | ||
| D1 | TOP + Wnt3a + 1 µM this compound | 1 | ||
| ... | ... | ... |
Table 1: Example template for recording raw luciferase data.
Data Normalization and Calculation of Inhibition
-
Normalize to Renilla: For each well, calculate the Firefly/Renilla ratio (FF/RL).
-
Calculate TOP/FOP Ratio: For each condition, calculate the average FF/RL for the TOPFLASH replicates and divide it by the average FF/RL for the corresponding FOPFLASH replicates. This represents the Wnt-specific activity.
-
Calculate Fold Change: Normalize the Wnt-specific activity of all treatment groups to the vehicle-treated control group (which represents basal activity).
-
Calculate Percent Inhibition: For each this compound concentration, calculate the percentage inhibition relative to the Wnt agonist-only treated group.
-
% Inhibition = (1 - (Fold Change with this compound / Fold Change with Wnt Agonist only)) * 100
-
| Treatment Group | Avg. FF/RL (TOP) | Avg. FF/RL (FOP) | Wnt-Specific Activity (TOP/FOP Ratio) | Fold Change (vs. Vehicle) | % Inhibition |
| Vehicle Control | 1.0 | N/A | |||
| Wnt3a CM + Vehicle | 0 | ||||
| Wnt3a CM + 0.1 µM this compound | |||||
| Wnt3a CM + 1 µM this compound | |||||
| Wnt3a CM + 10 µM this compound | |||||
| Wnt3a CM + 50 µM this compound |
Table 2: Example template for data analysis and calculation of this compound's inhibitory effect.
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.[12][13] Plot the percent inhibition as a function of the log of this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.
| Parameter | Value |
| IC₅₀ (µM) | |
| Hill Slope | |
| R² |
Table 3: Summary of dose-response curve parameters for this compound.
Expected Results and Interpretation
-
Controls: Wells treated with a Wnt agonist (Wnt3a or CHIR99021) should show a significant increase in the TOP/FOP ratio compared to vehicle-treated wells.
-
This compound Treatment: A dose-dependent decrease in the Wnt agonist-induced TOP/FOP ratio is expected with increasing concentrations of this compound.
-
IC₅₀: The calculated IC₅₀ value will provide a quantitative measure of this compound's potency in this cell-based assay. This value can be compared to published data and used for further drug development studies.
References
- 1. researchgate.net [researchgate.net]
- 2. jcancer.org [jcancer.org]
- 3. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 4. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WNT-3A Conditioned Medium [bio-protocol.org]
- 10. mdanderson.org [mdanderson.org]
- 11. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Windorphen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Windorphen is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in embryonic development, tissue homeostasis, and various cancers.[1][2][3] It functions by selectively disrupting the protein-protein interaction between the transcriptional coactivator p300 and β-catenin, thereby inhibiting the transcription of Wnt target genes.[3][4][5][6] Specifically, this compound targets the C-terminal transactivation domain of β-catenin-1.[6][7] Due to its role in downregulating aberrant Wnt signaling, which is a hallmark of many cancers, this compound is a valuable tool for in vivo cancer research and drug development.
These application notes provide detailed protocols for the dissolution and preparation of this compound for administration in in vivo studies, particularly in rodent models.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The compound is a white to beige powder.[4]
| Property | Data | Reference |
| CAS Number | 19881-70-0 | [4] |
| Molecular Formula | C₁₇H₁₅ClO₃ | [4] |
| Molecular Weight | 302.75 g/mol | [4] |
| Appearance | White to beige powder | [4] |
| Storage (Solid) | -20°C, protect from light | [4] |
| Storage (Stock Soln.) | -80°C (up to 6 months), -20°C (up to 1 month) | [7] |
This compound Signaling Pathway
This compound inhibits the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" (containing APC, Axin, and GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When a Wnt ligand binds to its receptors (Frizzled and LRP5/6), this destruction complex is inactivated. As a result, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and binds to TCF/LEF transcription factors. This complex then recruits co-activators, including p300 and CBP, to initiate the transcription of target genes. This compound exerts its inhibitory effect by specifically blocking the interaction between β-catenin and the co-activator p300.[3][4][6]
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of this compound inhibition.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution
This protocol details the preparation of a concentrated stock solution of this compound, typically in Dimethyl Sulfoxide (DMSO). This stock solution is not suitable for direct in vivo administration but is used for making fresh dilutions into a biocompatible vehicle before each experiment.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Ultrasonic bath
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Based on the desired stock concentration (e.g., 5 mg/mL), calculate the required volume of DMSO.[4] For higher concentrations (up to 50 mg/mL), additional steps may be needed.[8] Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Assisted Solubilization (if necessary): If the solution is not clear after vortexing, warm the tube in a 37°C water bath for 5-10 minutes.[9]
-
Sonication: Following warming, place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[9] Visually inspect the solution to ensure no particulates are visible.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7] Avoid repeated freeze-thaw cycles.
Quantitative Data for Stock Solution:
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent effective for many nonpolar compounds.[2] |
| Solubility | 5 - 50 mg/mL | Warming and sonication may be required, especially at higher concentrations.[4][8][9] |
| Stock Concentration | 10-50 mM (e.g., 3.03 - 15.14 mg/mL) | Prepare a concentration convenient for subsequent dilutions. |
Protocol 2: Preparation of Working Solution for In Vivo Administration
Since high concentrations of DMSO can be toxic to animals, the stock solution must be diluted into a suitable vehicle for in vivo administration.[9][10] The following protocol describes the preparation of a working solution suitable for intraperitoneal (IP) injection or oral gavage in mice. This is a common strategy for administering poorly water-soluble compounds.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution first. A commonly used vehicle for poorly soluble compounds consists of a mixture of DMSO, PEG400, Tween 80, and saline.[3][9] A typical formulation is:
-
5-10% DMSO
-
30-40% PEG400
-
5% Tween 80
-
45-60% Saline or PBS
-
Example for 10 mL of vehicle: 1 mL DMSO, 4 mL PEG400, 0.5 mL Tween 80, 4.5 mL Saline.
-
-
Calculation: Determine the final desired dose for the animal (e.g., 5-10 mg/kg). Calculate the total volume of working solution needed for your study group, including a small overage. Calculate the amount of this compound stock solution required to achieve this final concentration in the total volume of the vehicle.
-
Mixing Order (CRITICAL): The order of mixing is crucial to prevent precipitation. a. In a sterile conical tube, add the required volume of this compound stock solution in DMSO. b. Add the PEG400 to the DMSO/Windorphen mixture. Vortex thoroughly until the solution is clear. c. Add the Tween 80 and vortex again until the solution is homogeneous. d. Slowly, drop by drop , add the sterile saline or PBS while continuously vortexing or stirring. This slow addition is critical to prevent the compound from precipitating out of the solution.
-
Final Formulation: Once all components are added, vortex the final solution for another 2-3 minutes to ensure it is completely homogenous. The final solution may appear slightly viscous but should be clear. If any precipitation is observed, the formulation may need to be adjusted (e.g., by slightly increasing the percentage of co-solvents).
-
Administration: Use the freshly prepared working solution for administration. Do not store the final diluted formulation for long periods. It is best practice to prepare it fresh on the day of dosing.
Vehicle Control: It is imperative to include a vehicle control group in all experiments. This group should receive the identical vehicle formulation (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline) without the this compound, administered at the same volume, route, and frequency as the treatment groups.
Recommended Vehicle Compositions for In Vivo Studies:
| Component | Percentage Range | Purpose |
| DMSO | 5 - 10% | Primary solvent to dissolve this compound.[10] |
| PEG400 | 30 - 40% | Co-solvent to maintain solubility in an aqueous environment.[9] |
| Tween 80 | 5 - 10% | Surfactant to increase stability and prevent precipitation.[3] |
| Saline / PBS | 40 - 60% | Biocompatible diluent to make the solution isotonic.[9] |
Experimental Workflow
The following diagram outlines the logical workflow for preparing this compound for an in vivo experiment.
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. echemi.com [echemi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. WO2013148114A1 - P300/cbp inhibitors and methods of use - Google Patents [patents.google.com]
- 6. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short‐Term Oral Administration of the Porcupine Inhibitor, Wnt‐c59, Improves the Structural and Functional Features of Experimental HFpEF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Windorphen dosage and administration for mouse xenograft models
For Research Use Only.
Introduction
Windorphen is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] Aberrant activation of this pathway is a critical factor in the development and progression of numerous cancers, particularly colorectal cancers.[2][3] this compound presents a targeted therapeutic strategy by disrupting the final transcriptional activation step of the canonical Wnt pathway. It selectively interferes with the interaction between β-catenin and its coactivator p300, a key process for the transcription of Wnt target genes.[2][4][5] These application notes provide detailed protocols for the preparation and administration of this compound in preclinical mouse xenograft models to evaluate its in vivo anti-tumor efficacy.
Mechanism of Action
In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the formation of a "destruction complex" (comprising Axin, APC, and GSK-3β), which phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[4] Upon Wnt ligand binding to its receptor complex (Frizzled/LRP5/6), the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[4] In the nucleus, β-catenin binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and recruits coactivators, primarily CREB-binding protein (CBP) and p300, to initiate the transcription of target genes involved in proliferation and cell survival.[4]
This compound exerts its inhibitory effect by specifically targeting the C-terminal transactivation domain of β-catenin-1, thereby disrupting its association with the p300 coactivator, but not with CBP.[1][2][5] This selective inhibition blocks the transcriptional machinery and suppresses the expression of Wnt target genes, leading to reduced viability and apoptosis in Wnt-dependent cancer cells.[2]
Figure 1. this compound inhibits the Wnt/β-catenin signaling pathway.
Data Presentation
The following tables summarize representative data from a hypothetical dose-finding and efficacy study of this compound in a human colorectal cancer (e.g., COLO-320DM) xenograft model.[6] These values are for illustrative purposes and must be optimized for specific cell lines and models.
Table 1: Dose-Response and Tolerability of this compound
| Group | Compound | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Body Weight Change (%) | Study Conclusion |
|---|---|---|---|---|---|---|
| 1 | Vehicle | - | Oral Gavage (p.o.) | Daily (QD) x 21 days | +5.2% | Well tolerated |
| 2 | This compound | 10 | Oral Gavage (p.o.) | Daily (QD) x 21 days | +3.1% | Well tolerated |
| 3 | This compound | 25 | Oral Gavage (p.o.) | Daily (QD) x 21 days | +1.5% | Well tolerated |
| 4 | This compound | 50 | Oral Gavage (p.o.) | Daily (QD) x 21 days | -4.8% | Well tolerated |
| 5 | this compound | 100 | Oral Gavage (p.o.) | Daily (QD) x 21 days | -15.7% | Exceeded MTD |
Table 2: Anti-Tumor Efficacy of this compound
| Group | Compound | Dose (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
|---|---|---|---|---|---|
| 1 | Vehicle | - | Oral Gavage (p.o.) | 1250 ± 150 | - |
| 2 | This compound | 10 | Oral Gavage (p.o.) | 980 ± 110 | 21.6% |
| 3 | This compound | 25 | Oral Gavage (p.o.) | 655 ± 95 | 47.6% |
| 4 | this compound | 50 | Oral Gavage (p.o.) | 380 ± 70 | 69.6% |
TGI is calculated on the final day of the study using the formula: % TGI = [(Vvehicle – Vtreatment) / Vvehicle] × 100.[6]
Experimental Protocols
These protocols are generalized for establishing a subcutaneous xenograft model and administering this compound. All animal procedures must be approved by the institution's Animal Care and Use Committee.[6]
Protocol 1: Establishment of Subcutaneous Xenograft Model
Materials:
-
Human cancer cell line (e.g., Wnt-dependent colorectal line)
-
6-8 week old immunodeficient mice (e.g., NSG or nude mice)[7]
-
Complete cell culture medium
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Syringes (1 mL) and needles (27-30 gauge)[7]
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency in exponential growth phase.[7][8]
-
Cell Harvesting: Wash cells with sterile PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Cell Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a 1:1 mixture of ice-cold sterile PBS and Matrigel®.[7][9] The final concentration should be between 5 x 10⁶ and 1 x 10⁷ cells per 100-200 µL. Keep the suspension on ice.[7][10]
-
Implantation: Anesthetize the mouse. Using a 27-gauge needle, inject the cell suspension (100-200 µL) subcutaneously into the right flank of the mouse.[10]
-
Tumor Monitoring: Monitor mice 2-3 times weekly for tumor formation. Once tumors are palpable, begin measuring tumor volume with digital calipers.[11]
-
Randomization: When tumor volumes reach approximately 100-150 mm³, randomize mice into treatment groups with similarly sized tumors.[6][11]
Protocol 2: this compound Dosage and Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methyl cellulose in sterile water or 10% DMSO / 40% PEG300 / 50% PBS)[6]
-
Weighing scale and spatula
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Animal gavage needles (20-22 gauge, ball-tipped)[12]
-
Syringes (1 mL)
Procedure:
-
Dose Calculation: Determine the required dose in mg/kg (e.g., 25 mg/kg). For a 25g mouse, this is 0.625 mg. Calculate the total amount needed for the entire study cohort, including a small excess.[12]
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions.
-
Dosing Suspension Preparation:
-
Accurately weigh the this compound powder.
-
If using a suspension vehicle like methyl cellulose, levigate the powder with a small amount of the vehicle to create a smooth paste.[12]
-
Gradually add the remaining vehicle while mixing to reach the final desired concentration (e.g., 2.5 mg/mL for a dosing volume of 10 mL/kg or 0.25 mL per 25g mouse).
-
Ensure the solution/suspension is mixed thoroughly before each administration.
-
-
Oral Gavage (p.o.) Administration:
-
Weigh each mouse daily before dosing to ensure accurate volume administration.
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and dispense the liquid into the stomach.[8]
-
Monitor the animal for any signs of distress. Administer the same volume of vehicle to the control group.[12]
-
Protocol 3: Efficacy Monitoring and Data Collection
Procedure:
-
Tumor Measurement: Measure tumor length (L) and width (W) 2-3 times per week using digital calipers.[7][11]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: TV (mm³) = (L x W²)/2 , where W is the smaller dimension.[6][11]
-
Body Weight: Measure the body weight of each animal 2-3 times per week as a key indicator of drug toxicity.[7]
-
Health Monitoring: Observe the general health and behavior of the mice daily.
-
Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³), or if significant toxicity is observed, according to institutional guidelines.[7]
-
Tissue Collection: At the study endpoint, excise and weigh the tumors. Tissues can be flash-frozen or fixed for subsequent pharmacodynamic (PD) marker analysis (e.g., Western blot for β-catenin or its target genes).[7]
Figure 2. Experimental workflow for a mouse xenograft efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. benchchem.com [benchchem.com]
Application of Wnt Signaling Inhibitors in Colorectal Cancer Research: A Representative Study
Note: The term "Windorphen" was not found in a comprehensive search of scientific literature related to colorectal cancer research. The following application notes and protocols are based on representative small molecule inhibitors of the Wnt signaling pathway, a critical driver in the majority of colorectal cancers. This document is intended to serve as a guide for researchers, scientists, and drug development professionals working in this area.
Introduction
The Wnt signaling pathway is aberrantly activated in over 90% of colorectal cancers (CRCs), primarily due to mutations in genes such as APC or β-catenin.[1][2] This constitutive activation leads to the nuclear accumulation of β-catenin, which then associates with TCF/LEF transcription factors to drive the expression of genes promoting cell proliferation, survival, and tumor progression.[2][3] Consequently, the Wnt pathway is a prime target for therapeutic intervention in CRC. This document outlines the application of two representative Wnt signaling inhibitors, ICG-001 and NCB-0846, in colorectal cancer research.
Representative Wnt Signaling Inhibitors
ICG-001
ICG-001 is a small molecule that specifically antagonizes the β-catenin/CBP interaction, thereby inhibiting the transcription of Wnt target genes.[3] It has been shown to induce apoptosis and eliminate drug-resistant cancer cells.[3]
NCB-0846
NCB-0846 is an inhibitor of Traf2 and Nck-interacting kinase (TNIK), a downstream effector of Wnt signaling.[2][4] By inhibiting TNIK, NCB-0846 reduces the expression of Wnt target genes and suppresses the growth of colorectal tumors.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of ICG-001 and NCB-0846 in colorectal cancer models.
Table 1: In Vitro Efficacy of Wnt Signaling Inhibitors in Colorectal Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | Metric | Value | Reference |
| ICG-001 | HT-29 | Cell Viability | IC50 | ~10 µM | [5] |
| NCB-0846 | HCT116 | Apoptosis Assay | % Apoptotic Cells | Significantly Increased | [4] |
| NCB-0846 | DLD1 | Apoptosis Assay | % Apoptotic Cells | Significantly Increased | [4] |
| C644-0303 | HCT-116 | TCF/LEF Reporter Assay | IC50 | 4.20 µmol/L | [6] |
| C644-0303 | HCT-116 | Cell Growth Assay | IC50 | 17.69 µmol/L | [6] |
| CWP232228 | HCT116 | Cell Viability (72h) | IC50 | 0.91 µM | [7] |
Table 2: In Vivo Efficacy of Wnt Signaling Inhibitors in Colorectal Cancer Xenograft Models
| Inhibitor | Xenograft Model | Outcome | Result | Reference |
| NCB-0846 | HCT116 Xenograft | Tumor Growth | Suppression of tumor growth | [4] |
| CWP232228 | HCT116 Xenograft | Tumor Volume | Reduced tumor growth (268.0±259.0 mm³) vs. vehicle (614.0±423.0 mm³) | [7] |
| JW74 | SW480 Xenograft | Tumor Growth | Reduction in tumor growth | [8] |
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway and Points of Inhibition
References
- 1. Development of A Wnt Pathway Inhibitor for Metastatic Colorectal Cancer - Darren Orton [grantome.com]
- 2. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Wnt signaling in colorectal cancer. A Review in the Theme: Cell Signaling: Proteins, Pathways and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. C644‐0303, a small‐molecule inhibitor of the Wnt/β‐catenin pathway, suppresses colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: High-Throughput Screening for Wnt Pathway Inhibitors Using Windorphen as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a key driver in various cancers, including colorectal cancer. Consequently, the identification of small molecule inhibitors of the Wnt/β-catenin pathway is a significant focus in therapeutic drug discovery. These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify novel Wnt pathway inhibitors, using Windorphen as a reference compound.
This compound is a known inhibitor of the Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between β-catenin and the transcriptional coactivator p300, a crucial step for the transcription of Wnt target genes. This document outlines the primary screening assay using a luciferase reporter, secondary validation assays, and the necessary protocols for data analysis and hit confirmation.
Wnt Signaling Pathway Overview
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, LRP5/6. This event leads to the recruitment of Dishevelled (Dvl) and the inhibition of the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, stabilized β-catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors and recruits co-activators like p300 to initiate the transcription of target genes.
Data Presentation: this compound Activity
The following tables summarize the quantitative data for this compound as a reference Wnt inhibitor.
Table 1: Dose-Response of this compound in TOPFLASH Reporter Assay
| This compound Concentration (µM) | % Inhibition of Wnt Signaling | Standard Deviation |
| 0.1 | 5.2 | 1.1 |
| 0.5 | 20.8 | 2.5 |
| 1.0 | 45.3 | 3.2 |
| 1.5 | 50.1 | 2.8 |
| 5.0 | 85.6 | 1.9 |
| 10.0 | 95.2 | 1.3 |
| 20.0 | 98.1 | 0.8 |
Note: The IC50 for this compound in the TOPFLASH luciferase reporter assay is approximately 1.5 µM.[1]
Table 2: Cytotoxicity of this compound in HEK293T Cells
| This compound Concentration (µM) | % Cell Viability | Standard Deviation |
| 1 | 99.1 | 1.5 |
| 5 | 98.5 | 2.1 |
| 10 | 97.2 | 2.5 |
| 20 | 95.8 | 3.0 |
| 50 | 88.4 | 4.2 |
| 100 | 75.3 | 5.1 |
Note: Cell viability was assessed using an MTT assay after 24 hours of treatment.
Experimental Protocols
Primary High-Throughput Screening: TOPFLASH Reporter Assay
This assay quantitatively measures the activity of the canonical Wnt pathway. A luciferase gene is placed under the control of a promoter containing TCF/LEF binding sites. Activation of the Wnt pathway leads to the expression of luciferase.
Materials:
-
HEK293T cells
-
TOPFLASH and FOPFLASH (negative control) plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Wnt3a conditioned medium or GSK3β inhibitor (e.g., CHIR99021)
-
Dual-Glo Luciferase Assay System
-
Compound library, including this compound as a positive control
-
White, opaque 384-well plates
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 384-well plate at a density of 8,000 cells per well in 40 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Co-transfect cells with TOPFLASH (or FOPFLASH) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Addition: After 24 hours, add test compounds and controls (this compound, DMSO vehicle) to the wells using an automated liquid handler. The final concentration of DMSO should not exceed 0.5%.
-
Wnt Pathway Activation: Add Wnt3a conditioned medium or CHIR99021 to a final concentration that induces approximately 80% of the maximal luciferase signal.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Luciferase Measurement: Equilibrate the plate to room temperature. Add Dual-Glo Luciferase Reagent to each well, incubate for 10 minutes, and measure firefly luciferase activity. Then, add Dual-Glo Stop & Glo Reagent, incubate for 10 minutes, and measure Renilla luciferase activity using a plate luminometer.
-
Data Analysis: Normalize the TOPFLASH firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition relative to the DMSO-treated controls.
Secondary Assay: Cytotoxicity Assay
This assay is crucial to eliminate compounds that inhibit the luciferase signal due to general toxicity rather than specific Wnt pathway inhibition.
Materials:
-
HEK293T cells
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Clear 96-well plates
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with the hit compounds at various concentrations for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Hit Confirmation: Co-Immunoprecipitation (Co-IP) for β-catenin/p300 Interaction
This assay confirms whether the hit compounds act similarly to this compound by disrupting the interaction between β-catenin and p300.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged β-catenin and tagged p300
-
Co-IP lysis buffer
-
Antibodies against the tags (e.g., anti-HA, anti-myc)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells and co-transfect with tagged β-catenin and p300 expression vectors.
-
Compound Treatment: Treat the transfected cells with hit compounds or this compound for 6-8 hours.
-
Cell Lysis: Lyse the cells with ice-cold Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-p300) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the other tag (e.g., anti-β-catenin) to detect the co-precipitated protein.
-
-
Analysis: A reduction in the amount of co-precipitated β-catenin in the presence of the compound indicates disruption of the β-catenin/p300 interaction.
References
Application Notes and Protocols for Windorphen: A Chemical Probe for the β-catenin-p300 Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Windorphen is a small molecule inhibitor that serves as a valuable chemical probe for studying the interaction between β-catenin and the transcriptional coactivator p300.[1] This interaction is a critical node in the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers and other diseases.[2] this compound disrupts the association between the C-terminal transactivation domain of β-catenin and p300, leading to the inhibition of Wnt/β-catenin target gene expression.[1][3] It also exhibits inhibitory activity against the histone acetyltransferase (HAT) domain of p300.[3] These application notes provide an overview of this compound's properties and detailed protocols for its use in studying the β-catenin-p300 interaction.
Mechanism of Action
The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and embryonic development. In the "off" state, cytoplasmic β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin interacts with TCF/LEF transcription factors and recruits coactivators, including p300 and CBP, to activate the transcription of target genes such as AXIN2, c-MYC, and CCND1 (Cyclin D1).
This compound selectively inhibits the interaction between β-catenin and p300, without affecting the β-catenin-CBP interaction.[1] This selectivity is significant as p300 overexpression has been linked to poor prognosis in certain cancers. By disrupting the β-catenin-p300 complex, this compound prevents the recruitment of the transcriptional machinery to the promoters of Wnt target genes, thereby downregulating their expression.
References
- 1. An Acetyl-Click Chemistry Assay to Measure HAT1 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying β-catenin subcellular dynamics and cyclin D1 mRNA transcription during Wnt signaling in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Windorphen in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Windorphen is a small molecule inhibitor that selectively targets the transcriptional co-activator p300, a key component of the canonical Wnt/β-catenin signaling pathway. The Wnt pathway is frequently dysregulated in various cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. By inhibiting the interaction between β-catenin and p300, this compound effectively downregulates the transcription of Wnt target genes, leading to anti-tumor effects. Preclinical evidence suggests that combining this compound with other cancer therapies, such as chemotherapy, PARP inhibitors, and immunotherapy, can result in synergistic anti-tumor activity. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with other cancer therapies.
While specific preclinical data on this compound in combination therapies is emerging, the following sections leverage data from other p300 and Wnt pathway inhibitors as a strong rationale and guide for experimental design.
Data Presentation: Synergistic Effects of Wnt/p300 Pathway Inhibitors in Combination Therapies
The following tables summarize quantitative data from preclinical studies on Wnt/p300 pathway inhibitors in combination with other cancer therapies. This data provides a basis for designing similar experiments with this compound.
Table 1: In Vivo Efficacy of Wnt Pathway Inhibitor RXC004 in Combination with Chemotherapy in a Colorectal Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (Day 22) | % Tumor Growth Inhibition (TGI) | Median Survival (Days) | p-value (vs. Chemo Alone) |
| Vehicle | ~1200 mm³ | - | ~25 | <0.001 |
| Triplet Chemotherapy¹ | ~600 mm³ | 50% | ~35 | - |
| RXC004 (5mg/kg) + Triplet Chemotherapy¹ | ~200 mm³ | 83% | >50 | <0.005 |
| Doublet Chemotherapy² | ~750 mm³ | 37.5% | ~30 | - |
| RXC004 (5mg/kg) + Doublet Chemotherapy² | ~400 mm³ | 66.7% | >40 | <0.05 |
¹Triplet Chemotherapy: 5-fluorouracil (25mg/kg), irinotecan (50mg/kg), and oxaliplatin (5mg/kg)[1]. ²Doublet Chemotherapy: 5-fluorouracil (25mg/kg) and irinotecan (50mg/kg)[1]. Data is approximated from published results for illustrative purposes.
Table 2: In Vitro Synergistic Effects of a p300/CBP Inhibitor (CCS1477) and a PARP Inhibitor (Olaparib) in Prostate Cancer Cells
| Cell Line | Treatment | Cell Viability (% of Control) | Synergy (Combination Index - CI)¹ |
| mCRPC | CCS1477 (IC50) | ~50% | - |
| mCRPC | Olaparib (IC50) | ~50% | - |
| mCRPC | CCS1477 + Olaparib | <20% | <1 (Synergistic) |
¹Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[2][3][4] Data is illustrative based on findings that the combination was significantly more effective than monotherapy.[5]
Experimental Protocols
In Vitro Synergy Assessment
1. Cell Viability Assay (MTT/XTT Assay)
-
Objective: To determine the cytotoxic effects of this compound alone and in combination with another therapeutic agent on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest (e.g., colorectal, prostate, breast cancer lines with known Wnt pathway status).
-
Complete cell culture medium.
-
96-well plates.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Combination drug (e.g., Doxorubicin, Paclitaxel, Olaparib).
-
MTT or XTT reagent.
-
Solubilization buffer (for MTT).
-
Plate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the combination drug.
-
Treat the cells with:
-
This compound alone (multiple concentrations).
-
Combination drug alone (multiple concentrations).
-
A combination of this compound and the other drug at a constant ratio (e.g., based on their respective IC50 values) or in a matrix format.
-
Vehicle control (e.g., DMSO).
-
-
Incubate the plates for 48-72 hours.
-
Add MTT (to a final concentration of 0.5 mg/mL) or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Analyze the data using the Chou-Talalay method to determine the Combination Index (CI) for synergy assessment.[2][3][4]
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound in combination with another therapeutic agent.
-
Materials:
-
Cancer cell lines.
-
6-well plates.
-
This compound and combination drug.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
In Vivo Synergy Assessment
1. Xenograft Tumor Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Cancer cell line for implantation.
-
Matrigel (optional).
-
This compound formulation for in vivo administration.
-
Combination drug formulation.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control.
-
This compound alone.
-
Combination drug alone.
-
This compound + combination drug.
-
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Compare tumor growth inhibition and survival rates between the treatment groups.
-
Signaling Pathways and Experimental Workflows
1. Wnt/β-catenin Signaling Pathway and the Action of this compound
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
2. Synergistic Mechanism: Wnt Inhibition and PARP Inhibition
The Wnt/β-catenin pathway has been implicated in the regulation of DNA damage repair (DDR) pathways.[6][7][8] Inhibition of this pathway can lead to a reduction in the expression of key DDR proteins, such as those involved in homologous recombination (e.g., BRCA1/2). This creates a synthetic lethality when combined with PARP inhibitors, which are particularly effective in cells with deficient homologous recombination.
Caption: Proposed mechanism of synergy between this compound and PARP inhibitors.
3. Experimental Workflow for In Vivo Combination Study
Caption: General workflow for an in vivo combination therapy study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Crosstalk between Wnt/β-catenin signaling pathway and DNA damage response in cancer: a new direction for overcoming therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Methods for Quantifying Windorphen Levels in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Windorphen is a novel intracellular peptide implicated in cellular stress response and metabolic regulation. Accurate quantification of this compound in cell lysates is critical for understanding its physiological roles and for the development of therapeutic agents targeting its pathway. This document provides detailed protocols for two robust methods for this compound quantification: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for absolute, high-sensitivity quantification.
Method 1: Competitive ELISA for this compound Quantification
This immunoassay offers a high-throughput and cost-effective method for quantifying this compound. The assay is based on the principle of competitive binding, where this compound in the sample competes with a fixed amount of biotinylated this compound for binding to a limited number of anti-Windorphen antibody sites coated on a microplate.
Experimental Protocol: Competitive ELISA
A. Reagent Preparation:
-
Coating Buffer (pH 9.6): 1.59 g Na₂CO₃, 2.93 g NaHCO₃, in 1 L distilled water.
-
Wash Buffer (PBST): Phosphate-buffered saline with 0.05% Tween-20.
-
Assay Buffer: PBST with 1% Bovine Serum Albumin (BSA).
-
Anti-Windorphen Antibody: Reconstitute lyophilized antibody in 1 mL of sterile PBS to a stock concentration of 1 mg/mL. Dilute to 2 µg/mL in Coating Buffer for plate coating.
-
Biotinylated this compound Tracer: Reconstitute to a stock concentration of 10 µg/mL. Dilute to 100 ng/mL in Assay Buffer.
-
This compound Standard: Reconstitute to a stock concentration of 1 µg/mL. Prepare serial dilutions (e.g., 1000 ng/mL down to 1 ng/mL) in Assay Buffer.
-
Streptavidin-HRP: Dilute according to the manufacturer's instructions in Assay Buffer.
-
Substrate Solution (TMB): Use a commercial, ready-to-use TMB substrate solution.
-
Stop Solution: 2 M H₂SO₄.
B. Cell Lysate Preparation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells using RIPA buffer containing protease inhibitors on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Determine total protein concentration using a BCA assay.
-
Dilute the lysate at least 1:5 in Assay Buffer before use to minimize matrix effects.
C. Assay Procedure:
-
Coating: Add 100 µL of 2 µg/mL anti-Windorphen antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Assay Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Reaction: Add 50 µL of this compound Standard or diluted cell lysate to appropriate wells. Then, add 50 µL of the 100 ng/mL Biotinylated this compound Tracer to all wells. Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-20 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation: ELISA Performance
| Parameter | Result |
| Assay Range | 5 ng/mL - 500 ng/mL |
| Sensitivity (LOD) | 2.1 ng/mL |
| Specificity | High (No cross-reactivity with related peptides) |
| Intra-Assay Precision (CV%) | < 6% |
| Inter-Assay Precision (CV%) | < 9% |
Method 2: LC-MS/MS for Absolute this compound Quantification
This method provides superior sensitivity and specificity, making it the gold standard for absolute quantification. It involves the separation of this compound from other cellular components by liquid chromatography, followed by its detection and quantification using tandem mass spectrometry.
Experimental Protocol: LC-MS/MS
A. Reagent Preparation:
-
Lysis Buffer: 50 mM Ammonium Bicarbonate with a protease inhibitor cocktail.
-
Internal Standard (IS): Stable isotope-labeled (¹³C, ¹⁵N) this compound at a stock concentration of 1 µg/mL.
-
Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid (FA).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
B. Sample Preparation:
-
Lyse cells as described in the ELISA protocol using the Ammonium Bicarbonate Lysis Buffer.
-
Add 10 µL of the Internal Standard (IS) to 100 µL of cell lysate.
-
Protein Precipitation: Add 300 µL of ice-cold Extraction Solvent. Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of Mobile Phase A.
C. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-10 min: 95-5% B
-
10-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and one for the Internal Standard. (e.g., this compound: 546.2 -> 321.1 m/z; IS: 552.2 -> 327.1 m/z).
Data Presentation: LC-MS/MS Performance
| Parameter | Result |
| Linear Range | 0.1 ng/mL - 250 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Specificity | Very High (Monitored by specific MRM transitions) |
| Analytical Recovery | 92% - 105% |
| Precision (CV%) | < 5% |
Method Comparison
| Feature | Competitive ELISA | LC-MS/MS |
| Principle | Immuno-enzymatic | Physicochemical separation & detection |
| Sensitivity | Good (ng/mL) | Excellent (sub-ng/mL) |
| Specificity | Dependent on antibody quality | Very High |
| Throughput | High (96-well format) | Lower |
| Cost per Sample | Low | High |
| Equipment | Plate reader | LC system, Mass Spectrometer |
| Expertise Required | Moderate | High |
Visualizations
Caption: Hypothetical signaling pathway of intracellular this compound.
Caption: Workflow diagram for the competitive ELISA protocol.
Caption: Sample preparation and analysis workflow for LC-MS/MS.
Application Notes and Protocols: Windorphen Treatment for Primary Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Windorphen is a selective inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It functions by targeting the histone acetyltransferase p300, a critical coactivator of β-catenin.[3][4][5][6] By disrupting the interaction between p300 and β-catenin, this compound effectively blocks the transcription of Wnt target genes, which are often implicated in cell proliferation and survival.[7] This mechanism has demonstrated pro-apoptotic effects in various Wnt-dependent cancer cell lines.[4][8] These application notes provide a comprehensive guide for utilizing this compound in primary cell cultures, including detailed protocols for treatment and subsequent analysis of its effects.
Mechanism of Action:
The Wnt/β-catenin signaling pathway is crucial in embryonic development and tissue homeostasis.[1][9] In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation.[1][10] Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate and translocate to the nucleus.[1] In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors and recruits coactivators, such as p300, to initiate the transcription of target genes like c-Myc and Cyclin D1.[11] this compound selectively inhibits p300, thereby preventing the formation of the transcriptional complex and suppressing Wnt-mediated gene expression.[4][6]
Signaling Pathway Diagram:
References
- 1. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective small molecule targeting β-catenin function discovered by in vivo chemical genetic screen… | The Lee Lab at Vanderbilt | Vanderbilt University [lab.vanderbilt.edu]
- 3. Frontiers | Potential Role of Traditional Chinese Medicines by Wnt/β-Catenin Pathway Compared With Targeted Small Molecules in Colorectal Cancer Therapy [frontiersin.org]
- 4. Selective small molecule targeting β-catenin function discovered by in vivo chemical genetic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional role for Taz during hindbrain ventricle morphogenesis | PLOS One [journals.plos.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Fishing for new anti-cancer drugs - VUMC News [news.vumc.org]
- 10. frontiersin.org [frontiersin.org]
- 11. KATs in Cancer: Functions and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Windorphen Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Windorphen in their cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its precipitation, ensuring the accuracy and reproducibility of your results.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound, a selective inhibitor of the Wnt/β-catenin signaling pathway, can occur when it is introduced into aqueous cell culture media. This can lead to an inaccurate effective concentration and potential cytotoxicity. The following guide provides a systematic approach to resolving these issues.
Observation: Precipitate Forms Immediately Upon Addition to Media
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility: The final concentration of this compound is higher than its solubility limit in the aqueous medium. | - Reduce the final working concentration of this compound. - Prepare a more concentrated stock solution in 100% DMSO and use a smaller volume for dilution. - Perform a serial dilution of the stock solution directly in the pre-warmed culture medium. |
| Rapid Change in Polarity: The abrupt transition from a high-concentration DMSO stock to the aqueous medium causes the hydrophobic this compound to fall out of solution. | - Add the this compound stock solution dropwise to the cell culture medium while gently swirling or vortexing. - First, create an intermediate dilution by adding the DMSO stock to a smaller volume of pre-warmed serum-free medium, mix well, and then add this to the final volume of complete medium. |
| Low Temperature of Media: Adding a concentrated stock solution to cold media can induce "shock" precipitation. | - Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1][2] |
Observation: Precipitate Forms Over Time in the Incubator
| Potential Cause | Recommended Solution |
| Temperature Shift: Changes in temperature between initial preparation and incubation at 37°C can affect solubility.[1] | - Pre-warm the media to 37°C before adding this compound. - Ensure the incubator maintains a stable temperature. |
| pH Shift: The CO2 environment in an incubator can alter the pH of the media, impacting the solubility of pH-sensitive compounds.[1] | - Use a medium buffered with HEPES to maintain a stable pH. - Ensure the incubator's CO2 level is properly calibrated for the bicarbonate concentration in your medium. |
| Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.[1] | - Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the cause. - If working in serum-free conditions, consider the use of solubilizing agents, but be sure to test for cellular toxicity. |
| Compound Instability: this compound may degrade over the course of the experiment, and the degradation products could be less soluble. | - Prepare fresh this compound-containing media for each experiment, especially for long-term cultures. - Check the stability of this compound at 37°C over your experimental time course. |
Logical Workflow for Troubleshooting Precipitation
Data Presentation
Table 1: Solubility of this compound in DMSO
The following table summarizes the reported solubility of this compound in Dimethyl Sulfoxide (DMSO). It is important to note that using freshly opened, anhydrous DMSO is crucial, as hygroscopic DMSO can significantly impact solubility.[1]
| Vendor/Source | Reported Solubility | Molar Concentration (approx.) | Notes |
| MedchemExpress | 62.5 mg/mL | 206.44 mM | Ultrasonic assistance may be needed. |
| Sigma-Aldrich (Product 1) | 50 mg/mL | 165.15 mM | - |
| Sigma-Aldrich (Product 2) | 5 mg/mL | 16.52 mM | Warming may be required for complete dissolution. |
Molecular Weight of this compound: 302.75 g/mol
Table 2: General Factors Influencing Compound Solubility in Aqueous Media
This table provides an overview of common factors that can affect the solubility of hydrophobic compounds like this compound in cell culture media. The specific impact on this compound may vary.
| Factor | Effect on Solubility of Hydrophobic Compounds | Considerations for Cell Culture |
| Temperature | Generally, solubility increases with temperature.[3] | Pre-warming media to 37°C can aid dissolution. However, prolonged incubation at 37°C can also lead to compound degradation. |
| pH | The charge state of a compound can change with pH, affecting its solubility. | The CO2 in an incubator lowers the pH of the media. For compounds with ionizable groups, this can significantly alter solubility. |
| Co-solvents (e.g., DMSO) | A small percentage of a co-solvent can help maintain solubility. | The final concentration of DMSO should typically be kept below 0.5% (ideally ≤ 0.1%) to avoid cellular toxicity.[2] |
| Proteins (e.g., Serum) | Proteins can bind to hydrophobic compounds, which can either increase their apparent solubility or lead to aggregation. | The presence and concentration of serum can impact the solubility and availability of this compound. |
| Salt Concentration | High salt concentrations can decrease the solubility of hydrophobic compounds ("salting out"). | Cell culture media are salt-rich environments, which can pose a challenge for dissolving hydrophobic molecules. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which is essential for minimizing the final DMSO concentration in your cell culture.
Materials:
-
This compound powder
-
Anhydrous, sterile 100% Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Methodology:
-
Calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10-50 mM). Use the molecular weight of this compound (302.75 g/mol ) for this calculation.
-
Weighing: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube. Vortex vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minute intervals until the solution is completely clear.
-
Visual Inspection: Hold the tube up to a light source to ensure that no undissolved particles are visible.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, low-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stored at -80°C, the stock solution should be used within 6 months; at -20°C, it should be used within 1 month.[1]
Protocol 2: Dilution of this compound into Cell Culture Medium
This protocol provides a best-practice method for diluting the concentrated DMSO stock solution into your final cell culture volume to prevent precipitation.
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or flasks
Methodology:
-
Pre-warm Medium: Ensure your complete cell culture medium is equilibrated to 37°C in a water bath.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, add the required volume of the this compound stock solution to a small volume of the pre-warmed medium (e.g., 1 mL).
-
Gently mix by pipetting up and down or by brief, gentle vortexing.
-
Add this intermediate dilution to the final volume of your pre-warmed complete medium.
-
-
Direct Dilution (for lower concentrations):
-
While gently swirling the flask or tube of pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
-
Mixing: Invert the container several times or continue to swirl gently to ensure the solution is homogenous.
-
Final Inspection: Before adding the medium to your cells, visually inspect it against a light source to confirm that no precipitation has occurred.
-
Cell Treatment: Use the this compound-containing medium immediately. Avoid long-term storage of media containing this compound.
Mandatory Visualizations
This compound's Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway
This compound selectively disrupts the interaction between β-catenin and the transcriptional co-activator p300, thereby inhibiting the transcription of Wnt target genes.[1] This is a key pathway involved in embryonic development and carcinogenesis.[4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by selectively disrupting the protein-protein interaction between β-catenin and its transcriptional co-activator p300, while not affecting the interaction with the closely related protein CBP. This inhibition prevents the transcription of Wnt target genes, which are often implicated in cell proliferation and survival in certain cancers.
Q2: My this compound is dissolved in DMSO, but it precipitates when added to my cell culture medium. Why? A2: This is a common issue for hydrophobic compounds. This compound is highly soluble in the organic solvent DMSO but has very low solubility in aqueous solutions like cell culture media. When the DMSO stock is diluted into the medium, the drastic change in solvent polarity causes this compound to "crash out" of solution and form a precipitate.
Q3: What is the maximum concentration of DMSO my cells can tolerate? A3: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function. It is always advisable to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess its effect on your specific cells.
Q4: Can the type of cell culture medium affect this compound's solubility? A4: Yes, the composition of the cell culture medium can significantly impact the solubility of a compound. Different media formulations contain varying concentrations of salts, amino acids, vitamins, and proteins, which can interact with this compound and affect its solubility. If you consistently encounter precipitation, testing the solubility in a different base medium, if your experimental design allows, may be beneficial.
Q5: What should I do if I see a precipitate after adding this compound to my media? A5: It is not recommended to use media with a visible precipitate for your experiment. The actual concentration of soluble, active this compound will be unknown and lower than intended, leading to unreliable results. Additionally, the precipitate itself could have cytotoxic effects. The best course of action is to discard the medium and prepare a fresh solution, carefully following the recommended protocols for stock preparation and dilution.
References
Technical Support Center: Optimizing Windorphen Concentration to Reduce Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Windorphen. The aim is to help optimize its concentration to minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by specifically disrupting the interaction between β-catenin and the transcriptional coactivator p300, while not affecting the closely related CREB-binding protein (CBP). This disruption prevents the transactivation of Wnt target genes. This compound has been shown to selectively inhibit the histone acetyltransferase (HAT) activity of p300.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of Wnt/β-catenin signaling. This has been observed to induce apoptosis in cancer cell lines where this pathway is aberrantly activated. In developmental biology studies using zebrafish embryos, this compound treatment leads to dorsalization, a phenotype consistent with Wnt signaling inhibition.
Q3: What are the potential "off-target effects" of this compound?
A3: While this compound is described as a selective inhibitor, off-target effects can occur, particularly at higher concentrations. These may not be due to binding to other proteins but rather to cellular stress or toxicity. It is crucial to differentiate between the desired on-target effect and a general cytotoxic response. Potential off-target effects could include impacts on other signaling pathways or general cellular health.[1][2][3]
Q4: What is the recommended starting concentration for in vitro experiments?
A4: The optimal concentration of this compound is cell-line and assay-dependent. A good starting point is to perform a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 10 nM to 100 µM) to determine the EC50 for your specific system.[4] Based on published data, the IC50 of this compound in a TOPFLASH-luciferase reporter assay is 1.5 µM, and for inhibiting p300 HAT activity, it is 4.2 µM.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO at a concentration of 5 mg/mL, and warming the solution may be necessary for complete dissolution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] For experiments, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[4]
Troubleshooting Guides
Issue 1: High levels of cell death observed at effective concentrations.
-
Possible Cause: The concentration of this compound being used may be causing general cytotoxicity rather than a specific on-target effect.[4]
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Conduct a cell viability assay (e.g., MTT, MTS, or WST-1) to determine the cytotoxic concentration 50 (CC50) of this compound in your cell line. This will help you to work at concentrations that are non-toxic.
-
Optimize Concentration and Incubation Time: Reduce the concentration of this compound and/or shorten the incubation time. A time-course experiment can help determine the optimal duration of treatment.
-
Use a Positive Control for Apoptosis: If apoptosis is the expected outcome (e.g., in Wnt-dependent cancer cells), include a known apoptosis inducer as a positive control to ensure your assay is working correctly.
-
Issue 2: Inconsistent or non-reproducible results.
-
Possible Cause: This could be due to issues with compound stability, solubility, or experimental variability.
-
Troubleshooting Steps:
-
Check this compound Stock: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[5] Visually inspect for any precipitation before use.
-
Verify Solubility in Media: When diluting this compound into your culture media, ensure it remains soluble and does not precipitate.
-
Standardize Experimental Protocol: Maintain consistency in cell seeding density, treatment duration, and assay procedures to minimize variability.
-
Issue 3: The observed phenotype does not match the expected outcome of Wnt signaling inhibition.
-
Possible Cause: The phenotype may be a result of an off-target effect or an indirect consequence of Wnt pathway modulation in your specific cellular context.
-
Troubleshooting Steps:
-
Use a Secondary Wnt Inhibitor: Treat your cells with a structurally different Wnt pathway inhibitor that has a distinct mechanism of action (e.g., a tankyrase inhibitor like XAV939). If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If possible, overexpress a constitutively active form of a downstream component of the Wnt pathway (e.g., a stabilized β-catenin mutant) to see if it can rescue the phenotype induced by this compound.
-
Analyze Downstream Markers: Use qPCR or Western blotting to confirm the downregulation of known Wnt target genes (e.g., AXIN2, c-MYC, CCND1) following this compound treatment.
-
Quantitative Data Summary
| Parameter | Value | Assay System |
| IC50 (Wnt Signaling) | 1.5 µM | STF293 cells with TOPFLASH-luciferase reporter |
| IC50 (p300 HAT activity) | 4.2 µM | In vitro histone acetyltransferase assay |
| Solubility in DMSO | 5 mg/mL | - |
Experimental Protocols
Protocol 1: Dose-Response Curve using a Wnt/β-catenin Luciferase Reporter Assay
This protocol is to determine the effective concentration (EC50) of this compound for inhibiting Wnt signaling.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash/FOPFlash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.
-
This compound Treatment: 24 hours post-transfection, replace the media with fresh media containing a serial dilution of this compound (e.g., 10 nM to 100 µM). Include a vehicle control (DMSO).
-
Wnt Pathway Activation: After 1-2 hours of pre-incubation with this compound, add Wnt3a conditioned media or recombinant Wnt3a to induce Wnt signaling.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[6][7]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
Protocol 2: Assessing Off-Target Cytotoxicity using a WST-1 Assay
This protocol measures the general cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
This compound
-
WST-1 reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 200 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the this compound concentration to determine the cytotoxic concentration 50 (CC50).
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Disruption of β-catenin/p300 Interaction
This protocol validates the mechanism of action of this compound.
Materials:
-
Cells expressing endogenous or overexpressed β-catenin and p300
-
Lysis buffer
-
Antibodies against β-catenin and p300
-
Protein A/G magnetic beads or agarose resin
-
This compound
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with an effective, non-toxic concentration of this compound and a vehicle control for the desired time.
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[9][10]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against β-catenin overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.[11]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against p300 to detect its presence in the immunoprecipitated complex. A decrease in the amount of co-immunoprecipitated p300 in the this compound-treated sample compared to the control indicates disruption of the interaction.
Visualizations
Caption: this compound's mechanism in the Wnt signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Co-Immunoprecipitation workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 8. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Improving Windorphen stability for long-term experiments
Welcome to the technical support center for Windorphen. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout long-term experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a novel, potent kinase inhibitor with significant therapeutic potential. However, it is susceptible to degradation under certain environmental conditions. The primary stability concerns are photosensitivity (degradation upon exposure to light), and pH sensitivity, where it is most stable in slightly acidic conditions (pH 4.0-5.5).[1][2] Exposure to neutral or alkaline pH, or prolonged exposure to light, can lead to a significant loss of potency.[3]
Q2: What are the ideal short-term and long-term storage conditions for this compound?
For optimal stability, this compound should be handled with care.
-
Solid Form: Store at -20°C in a desiccator. The container should be opaque or wrapped in aluminum foil to protect from light.[4][5]
-
Stock Solutions (in DMSO): Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into small, single-use volumes in amber or black microcentrifuge tubes and store at -80°C.[6] Limit freeze-thaw cycles.
-
Working Solutions (in aqueous buffer/media): Prepare fresh for each experiment.[1] If short-term storage is necessary, keep the solution on ice and protected from light for no longer than 2-4 hours.
Q3: How can I tell if my this compound has degraded?
Inconsistent experimental results, such as a loss of expected biological activity or a bell-shaped dose-response curve, are often the first indicators of compound instability.[7][8] For a definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to check the purity of your sample.[9][10] A decrease in the area of the parent this compound peak and the appearance of new peaks over time are indicative of degradation.[1]
Q4: What solvent should I use to prepare my this compound stock solution?
Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.1%.[7] Always use a high-purity, anhydrous grade of DMSO to minimize degradation from moisture.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
This is a common problem that can often be traced back to compound degradation in the culture medium.[1][8]
| Potential Cause | Troubleshooting Step | Recommended Action |
| pH-induced Degradation | The pH of standard cell culture medium (typically ~7.4) can accelerate this compound hydrolysis. | Buffer your final working solution to a pH between 6.0 and 6.5 if your cell line can tolerate it for the duration of the experiment. Alternatively, perform more frequent media changes with freshly prepared this compound. |
| Photosensitivity | Standard laboratory lighting can degrade this compound, especially during long incubation periods. | Work in a dimly lit area when handling the compound.[11] Use amber-colored or foil-wrapped plates and flasks for your experiments. Minimize the time plates are outside of the incubator. |
| Precipitation in Media | This compound may have poor solubility in aqueous media, causing it to precipitate out of solution over time. | Visually inspect your culture wells under a microscope for signs of precipitation. Consider using a formulation with solubility enhancers if precipitation is observed. |
| Enzymatic Degradation | Components in serum, such as enzymes, can potentially metabolize this compound. | If your experimental design allows, consider using serum-free media or reducing the serum concentration during the treatment period.[1] |
Issue 2: this compound stock solution appears discolored or contains particulates.
This indicates significant degradation or contamination of your stock solution.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Moisture Contamination | Water in non-anhydrous DMSO can cause hydrolysis of this compound over time, even at low temperatures. | Discard the solution. Prepare a new stock using only high-purity, anhydrous DMSO. |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can introduce moisture and accelerate degradation. | Prepare smaller, single-use aliquots of your stock solution to avoid repeated thawing of the main stock. |
| Light Exposure | Storing stock solutions in clear tubes can lead to photodegradation. | Always store stock solutions in amber or black opaque tubes to protect them from light.[4][11] |
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis.
Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| Buffer pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 4.5 | 98.2% | 95.4% |
| 5.5 | 96.5% | 91.8% |
| 6.5 | 85.1% | 72.3% |
| 7.4 | 60.7% | 35.2% |
Table 2: Impact of Storage Conditions on this compound Stock Solution (10 mM in DMSO)
| Storage Temperature | Light Condition | % Purity after 1 Month | % Purity after 6 Months |
| 4°C | Ambient Light | 88.3% | 65.1% |
| 4°C | Dark | 97.5% | 92.4% |
| -20°C | Dark | 99.8% | 98.9% |
| -80°C | Dark | >99.9% | 99.7% |
Experimental Protocols
Protocol 1: Assessing this compound Stability via HPLC
This protocol allows for the quantitative assessment of this compound stability under specific experimental conditions.[9][10][12]
-
Prepare Samples: Incubate this compound at your desired concentration in the relevant medium (e.g., cell culture media, buffer) under the conditions you wish to test (e.g., 37°C, 5% CO2).
-
Collect Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the sample. Immediately add an equal volume of cold acetonitrile to precipitate proteins and halt degradation.
-
Sample Processing: Centrifuge the samples at 10,000 x g for 10 minutes to pellet precipitates.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze using a validated stability-indicating HPLC method. A C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid is a common starting point.[13]
-
Data Analysis: Calculate the peak area of the parent this compound compound at each time point. Normalize the data to the T=0 time point to determine the percentage of the compound remaining.
Protocol 2: Long-Term Cell Culture with this compound
This protocol is optimized to maintain this compound stability during multi-day cell culture experiments.
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock. Aliquot into single-use amber tubes and store at -80°C.
-
Prepare Working Solution: Immediately before treating cells, thaw a fresh aliquot of the stock solution. Dilute it to the final desired concentration in pre-warmed cell culture medium. Protect this solution from light.
-
Cell Treatment: Change the media on your cells, replacing it with the media containing the freshly prepared this compound.
-
Incubation: Place the culture plates back into the incubator immediately. If possible, use a light-blocking container or wrap the plates in foil.
-
Media Changes: For experiments lasting longer than 24 hours, it is critical to replace the media with freshly prepared this compound every 24 hours to maintain a consistent, effective concentration of the active compound.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.
Caption: Workflow for long-term cell culture experiments with this compound.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 4. camlab.co.uk [camlab.co.uk]
- 5. Sciencemadness Discussion Board - Storing Light sensitive chemicals - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
How to control for Windorphen-induced apoptosis in experiments
Technical Support Center: Windorphen Apoptosis Assays
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for studying and controlling for this compound-induced apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced apoptosis?
This compound is a small molecule inhibitor that targets the canonical Wnt signaling pathway.[1] In many cancer cell lines, this pathway is aberrantly activated, promoting cell survival and proliferation.[2][3] this compound disrupts the interaction between β-catenin and the transcriptional co-activator p300. This inhibition prevents the transcription of Wnt target genes, many of which are involved in cell survival. The disruption of these pro-survival signals can trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is controlled by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of executioner caspases like caspase-3.[4][5]
Q2: What are the essential positive and negative controls for a this compound experiment?
Proper controls are critical to validate that the observed apoptosis is a direct result of this compound's activity and not an artifact.[6][7] Both positive and negative controls are necessary to establish a baseline and confirm that the experimental system is responsive.[6]
| Control Type | Reagent/Condition | Purpose | Key Considerations |
| Negative Controls | |||
| Untreated Cells | Cells cultured in media alone. | Provides a baseline for cell health and spontaneous apoptosis. | Essential for calculating the net effect of any treatment. High apoptosis here indicates underlying cell culture issues.[8][9] |
| Vehicle Control | Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.[8] | Accounts for any cytotoxic or off-target effects of the solvent itself.[10] | The final concentration of the vehicle should be non-toxic and consistent across all relevant experimental groups. |
| Positive Controls | |||
| General Apoptosis Inducer | Staurosporine, Camptothecin, or Etoposide.[11] | Confirms that the apoptosis detection assays are working correctly and that the cells are capable of undergoing apoptosis. | The concentration and incubation time must be optimized for your specific cell line to induce a robust but not complete apoptotic response. |
| Pathway-Specific Control | Wnt/β-catenin pathway activator (if a rescue experiment is needed) or another known Wnt inhibitor (e.g., WNT974).[3] | Helps to confirm that the observed apoptosis is mediated through the intended Wnt pathway. | Useful for mechanistic studies to dissect the specific signaling cascade involved. |
Q3: How do I choose the right assay to measure this compound-induced apoptosis?
Apoptosis is a dynamic process, and different assays detect events at different stages.[7] Using a combination of methods is recommended to confirm results.[7]
| Assay | Principle | Stage Detected | Pros | Cons |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the cell membrane via flow cytometry or microscopy.[12] | Early | Highly sensitive for early-stage apoptosis.[12] Can be combined with a viability dye like Propidium Iodide (PI) to distinguish live, apoptotic, and necrotic cells.[12][13] | Mechanical stress during cell handling can cause false positives.[14] PS exposure can also occur in necrosis. |
| Caspase Activity Assays | Measures the activity of key executioner enzymes (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-9) using colorimetric or fluorometric substrates.[15][16] | Mid | Directly measures a key biochemical hallmark of apoptosis. Kits are widely available and suitable for high-throughput screening. | Caspase activation is transient and timing is critical. Some cell death pathways are caspase-independent. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Labels the 3'-OH ends of fragmented DNA, a hallmark of late-stage apoptosis.[17][18] | Late | Excellent for visualizing apoptotic cells in situ in fixed tissues or cell monolayers.[18] Provides strong confirmation of apoptosis. | Can also label necrotic cells or cells with extensive DNA damage. Less sensitive for very early apoptotic stages. |
| Mitochondrial Membrane Potential (ΔΨm) Dyes | Dyes like JC-1 or TMRE measure the loss of mitochondrial membrane potential, an early event in the intrinsic pathway. | Early | Directly assesses mitochondrial involvement, which is relevant to this compound's proposed mechanism. | Can be sensitive to metabolic changes unrelated to apoptosis. Requires careful optimization and controls. |
Troubleshooting Guide
Q4: My negative/vehicle controls show a high level of apoptosis. What should I do?
High background apoptosis in controls can mask the specific effect of this compound and indicates a problem with the experimental setup.[9]
Q5: I'm not observing the expected level of apoptosis with this compound. What are the possible reasons?
Several factors can lead to a weaker-than-expected apoptotic response.
-
Cell Line Insensitivity: The cell line may not have an active Wnt/β-catenin pathway or may have mutations downstream of the β-catenin/p300 interaction. Confirm pathway activity using a reporter assay or by checking β-catenin localization.
-
Incorrect Drug Concentration/Duration: The concentration of this compound may be too low or the incubation time too short. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.[6]
-
Inactive Compound: Ensure this compound has been stored correctly (as per manufacturer's instructions) and is from a reliable source. Test a fresh batch if possible.[8]
-
Assay Timing: The chosen assay may not be optimal for the time point selected. For example, looking for TUNEL-positive cells after a very short incubation may yield negative results. Analyze multiple time points and consider using an early-stage marker like Annexin V.[7]
-
High Cell Proliferation Rate: In rapidly dividing cells, the apoptotic population may be quickly cleared or diluted out. Ensure your analysis accounts for changes in total cell number.
Q6: How can I investigate potential off-target effects of this compound?
While this compound is reported to be selective for the β-catenin:p300 interaction over the β-catenin:CBP interaction, all small molecule inhibitors have the potential for off-target effects.[19][20]
-
Rescue Experiments: Attempt to "rescue" the cells from this compound-induced apoptosis by overexpressing a constitutively active downstream component of the Wnt pathway. If the effect is on-target, this may reverse the phenotype.
-
Use of Structurally Unrelated Inhibitors: Confirm the phenotype using a different inhibitor of the Wnt/β-catenin pathway that has a distinct mechanism of action (e.g., a tankyrase inhibitor or a porcupine inhibitor like WNT974).[3]
-
Gene Silencing: Use siRNA or shRNA to knock down key components of the pathway (e.g., β-catenin, p300) and see if this phenocopies the effect of this compound.
-
Global Profiling: For in-depth analysis, consider transcriptomics (RNA-seq) or proteomics to identify broader cellular changes and pathways affected by this compound treatment. This can help uncover unexpected mechanisms.[20][21]
Detailed Experimental Protocols
Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[13]
Methodology:
-
Cell Preparation: Culture and treat cells with this compound, vehicle, and positive controls for the desired duration.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with any floating cells from the supernatant to ensure all apoptotic cells are collected.[13] Centrifuge at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[22]
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE).
-
Gently mix and incubate for 15 minutes at room temperature in the dark.[22]
-
Add 400 µL of 1X Binding Buffer.
-
Add 5 µL of Propidium Iodide (PI) staining solution just before analysis.
-
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
Protocol 2: Caspase-3 Colorimetric Activity Assay
This assay measures the activity of executioner caspase-3, which cleaves a specific substrate to produce a colored product.
Methodology:
-
Cell Preparation & Lysis:
-
Induce apoptosis in 1-5 x 10^6 cells per sample.[16] Include an uninduced control.
-
Pellet the cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.[16]
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new, cold tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction:
-
Load 50-200 µg of protein into each well of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.[16]
-
Add 50 µL of the 2X Reaction Buffer to each sample.
-
Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA).[16]
-
-
Incubation & Measurement:
-
Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the uninduced control.
Protocol 3: TUNEL Assay for Adherent Cells
This protocol is for detecting DNA fragmentation in cells cultured on coverslips or chamber slides.
Methodology:
-
Cell Preparation: Seed and treat cells on sterile glass coverslips or chamber slides.
-
Fixation & Permeabilization:
-
Labeling Reaction:
-
Wash the cells and equilibrate them with the TdT Reaction Buffer for 10 minutes.
-
Prepare the TdT Reaction Cocktail containing TdT enzyme and fluorescently labeled dUTPs (e.g., Br-dUTP) according to the manufacturer's protocol.
-
Remove the equilibration buffer and add the TdT Reaction Cocktail to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[18][23]
-
-
Staining & Mounting:
-
Stop the reaction and wash the cells thoroughly with PBS.
-
If using an antibody-based detection method, perform the antibody incubation steps.
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Visualization: Image the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence, indicating DNA fragmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. WNT-1 Signaling Inhibits Apoptosis by Activating β-Catenin/T Cell Factor–Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WNT974 Inhibits Proliferation, Induces Apoptosis, and Enhances Chemosensitivity to Doxorubicin in Lymphoma Cells by Inhibiting Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Apoptosis: Inducers, Inhibitors, Activators and Regulators | Bio-Techne [bio-techne.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. TUNEL Assay [bio-protocol.org]
- 18. Video: The TUNEL Assay [jove.com]
- 19. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New Method to Detect Off-Target Effects of CRISPR [prnewswire.com]
- 22. Annexin V Staining Protocol [bdbiosciences.com]
- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Cell Line Resistance to Windorphen Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Windorphen, a selective inhibitor of the β-catenin/p300 interaction.
Troubleshooting Guide
This guide provides solutions to common issues observed during this compound treatment, helping you navigate experimental hurdles and interpret your results accurately.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no cytotoxic effect of this compound at expected concentrations. | 1. Development of Drug Resistance: Prolonged exposure may lead to the selection of a resistant cell population. 2. Suboptimal Drug Concentration: The effective IC50 may vary between cell lines. 3. Incorrect Drug Handling: Improper storage or preparation may lead to degradation of this compound. | 1. Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 of this compound in your specific cell line. Compare this to the IC50 in the parental, sensitive cell line. 2. Consider combination therapy. Co-treatment with other anti-cancer agents may re-sensitize cells to this compound. 3. Verify the proper storage and handling of your this compound stock. |
| Wnt signaling pathway remains active despite this compound treatment (confirmed by Wnt reporter assay). | 1. Coactivator Switching: Cells may have developed a dependency on the β-catenin/CBP interaction as a compensatory mechanism. 2. Upregulation of Downstream Targets: Increased expression of Wnt target genes involved in survival and proliferation (e.g., Survivin, c-Myc) may bypass the inhibitory effect. 3. Mutations in Pathway Components: While less common for this type of inhibitor, mutations in β-catenin or p300 could potentially alter the drug binding site. | 1. Investigate the involvement of β-catenin/CBP signaling. Consider using an inhibitor of the β-catenin/CBP interaction, such as ICG-001, in combination with this compound. 2. Perform qPCR or Western blot to analyze the expression levels of key Wnt target genes. 3. Sequence the β-catenin and p300 genes in your resistant cell line to check for mutations. |
| Increased expression of drug efflux pumps (e.g., ABCB1, ABCG2). | Upregulation of ABC Transporters: A common mechanism of multidrug resistance where the cell actively pumps the drug out, reducing its intracellular concentration.[1][2][3] | 1. Perform qPCR or Western blot to quantify the expression of common ABC transporter genes (ABCB1, ABCC1, ABCG2) in resistant versus sensitive cells. 2. Use a fluorescent substrate assay to measure the activity of these pumps. 3. Consider co-treatment with a known ABC transporter inhibitor to see if it restores sensitivity to this compound. |
| Emergence of a subpopulation of cells with stem-like characteristics (e.g., sphere formation, expression of stem cell markers). | Enrichment of Cancer Stem Cells (CSCs): CSCs are often intrinsically resistant to therapy and can be selected for during treatment. Aberrant Wnt signaling is a key driver of the CSC phenotype.[4] | 1. Perform a tumorsphere formation assay to assess the self-renewal capacity of your cell population. 2. Analyze the expression of CSC markers (e.g., CD44, CD133, ALDH1) by flow cytometry or Western blot. 3. Investigate combination therapies that target both the bulk tumor cells and the CSC population. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically disrupts the protein-protein interaction between β-catenin and its transcriptional coactivator, p300.[5] This interaction is crucial for the transcription of Wnt target genes that drive cell proliferation and survival in many cancers. By blocking this interaction, this compound inhibits the downstream signaling of the canonical Wnt pathway.
Q2: My cell line has become resistant to this compound. What are the likely molecular mechanisms?
A2: While specific mutations conferring resistance to this compound have not been extensively documented, several mechanisms are plausible based on resistance to other Wnt pathway inhibitors:
-
Coactivator Switching: Cells might compensate for the blocked β-catenin/p300 interaction by upregulating the interaction between β-catenin and the homologous coactivator, CREB-binding protein (CBP).[4][5][6]
-
Upregulation of Survival Pathways: Cancer cells can activate alternative signaling pathways to bypass the Wnt pathway inhibition and promote survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its effective intracellular concentration.[1][2][3]
-
Enrichment of Cancer Stem Cells: A subpopulation of cancer stem cells, which are often more resistant to therapy, may be selected for during treatment.[4]
Q3: How can I confirm that this compound is effectively inhibiting the Wnt/β-catenin pathway in my sensitive cells?
A3: You can use a TCF/LEF luciferase reporter assay. This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin. In sensitive cells, you should observe a dose-dependent decrease in luciferase activity upon this compound treatment.
Q4: What combination therapies could potentially overcome this compound resistance?
A4: Based on preclinical studies with similar inhibitors, several combination strategies may be effective:
-
Chemotherapy: Combining this compound with standard chemotherapeutic agents has shown synergistic effects in overcoming resistance.[5][7]
-
Targeted Therapies: Co-treatment with inhibitors of other key signaling pathways (e.g., PI3K/AKT) may be effective.[8]
-
Inhibitors of Compensatory Pathways: If coactivator switching to CBP is suspected, combining this compound with a β-catenin/CBP inhibitor like ICG-001 could be a rational approach.
Q5: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A5: While specific biomarkers for this compound are not yet established, the expression levels of components of the Wnt pathway (e.g., nuclear β-catenin, p300) and the presence of mutations in genes like APC or CTNNB1 (β-catenin) could indicate a dependency on this pathway and thus potential sensitivity. High expression of ABC transporters may be a marker of potential resistance.
Quantitative Data Summary
The following tables summarize quantitative data from studies on β-catenin/coactivator inhibitors, which can serve as a reference for expected potencies and the effects of combination therapies.
Table 1: IC50 Values of the β-catenin/CBP Inhibitor ICG-001 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RPMI-8226 | Multiple Myeloma | 6.96 ± 0.14 | [9] |
| H929 | Multiple Myeloma | 12.25 ± 2.75 | [9] |
| MM.1S | Multiple Myeloma | 20.77 ± 0.87 | [9] |
| U266 | Multiple Myeloma | 12.78 ± 0.74 | [9] |
| SGC-7901 | Gastric Cancer | 26.6 | [7] |
| MGC-803 | Gastric Cancer | 8.8 | [7] |
| BGC-823 | Gastric Cancer | 26.4 | [7] |
| MKN-45 | Gastric Cancer | 31.8 | [7] |
| CH157-MN (Merlin-negative) | Meningioma | 1.17 (average) | [10] |
| Merlin-positive cell lines | Meningioma | 6.29 (average) | [10] |
Table 2: Efficacy of Combination Therapy with β-catenin/CBP Inhibitors in Preclinical Models
| Cancer Model | Treatment Combination | Outcome | Reference |
| Acute Lymphoblastic Leukemia (xenograft) | Chemotherapy (Nilotinib or VDL) + ICG-001 | Significantly prolonged survival compared to chemotherapy alone (MST 100 days vs. 85 days, p<0.0001). | [5] |
| Pancreatic Cancer (orthotopic mouse model) | Gemcitabine + ICG-001 | Further decrease in tumor growth compared to gemcitabine alone (nearly 75% reduction vs. 50% reduction). | [11] |
| Bortezomib-resistant Multiple Myeloma cells | Bortezomib + ICG-001 or Pyrvinium | Notable decrease in cell viability and a marked increase in apoptosis compared to single-agent treatment. | [12] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate this compound resistance.
Wnt/β-catenin Signaling Reporter Assay (TCF/LEF Luciferase Assay)
Objective: To quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
-
This compound-sensitive and -resistant cell lines
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Cell Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The results can be expressed as relative luciferase units (RLU) or as a percentage of the control.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and to calculate the IC50 value.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Co-Immunoprecipitation (Co-IP) of β-catenin and p300
Objective: To assess the effect of this compound on the interaction between β-catenin and p300.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., RIPA buffer without SDS)
-
Protease and phosphatase inhibitor cocktails
-
Antibodies: anti-β-catenin, anti-p300, and a negative control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis: Treat cells with this compound or vehicle control. Wash cells with cold PBS and lyse them in cold lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-β-catenin antibody or control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-p300 antibody to detect the co-immunoprecipitated p300. Also, probe with the anti-β-catenin antibody to confirm the immunoprecipitation of the target protein.
Visualizations
Signaling Pathway Diagram
References
- 1. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting β-catenin/CBP interaction in breast cancer. - ASCO [asco.org]
- 5. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PBA2, a novel inhibitor of the β-catenin/CBP pathway, eradicates chronic myeloid leukemia including BCR-ABL T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICG-001 suppresses growth of gastric cancer cells and reduces chemoresistance of cancer stem cell-like population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-catenin confers resistance to PI3K and AKT inhibitors and subverts FOXO3a to promote metastasis in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CREB-binding protein inhibitor ICG-001: a promising therapeutic strategy in sporadic meningioma with NF2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Windorphen Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when determining the optimal incubation time for Windorphen to achieve its maximal therapeutic effect.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its mechanism of action? this compound is a small molecule inhibitor of the canonical Wnt signaling pathway.[1][2] In this pathway, the accumulation of β-catenin in the nucleus and its subsequent binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors is a critical step for gene transcription. This process requires the recruitment of co-activators, including CREB-binding protein (CBP) and p300. This compound specifically disrupts the interaction between β-catenin and the co-activator p300, thereby inhibiting the transcription of Wnt target genes.[1][3][4]
Q2: What is the expected cellular outcome of this compound treatment? By inhibiting the Wnt/β-catenin pathway, which is aberrantly activated in many cancers, this compound can suppress the transcription of genes involved in cell proliferation and survival.[2][3] The primary expected outcome in Wnt-dependent cancer cells is the robust induction of apoptosis.[3]
Q3: Which cell lines are most suitable for studying the effects of this compound? The ideal cell lines for this compound studies are those with a constitutively active Wnt/β-catenin signaling pathway. This is often due to mutations in components of the β-catenin destruction complex, such as Adenomatous Polyposis Coli (APC) or Axin. Many colorectal cancer cell lines (e.g., HCT-116, SW480) are known to have high canonical Wnt signaling and are therefore appropriate models.[3]
Optimizing Incubation Time
Q4: What is a recommended starting point for this compound incubation time to observe a maximal effect? The optimal incubation time is highly dependent on the assay being performed. For observing the maximal effect on apoptosis, a longer incubation is typically necessary.
-
For Apoptosis/Viability Assays (e.g., Caspase-3 Activity, MTT, CellTiter-Glo®): A typical starting range is between 24 and 72 hours. It is highly recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to identify the peak effect.[5][6]
-
For Target Engagement/Signaling Assays (e.g., measuring downstream gene expression like AXIN2 or c-MYC via qPCR): A much shorter incubation time is usually sufficient to detect changes in transcription. A starting point of 4 to 12 hours is recommended.
Q5: How should I design a time-course experiment to determine the optimal incubation time for inducing apoptosis? A standard time-course experiment involves treating your target cells with a fixed, effective concentration of this compound and measuring your apoptotic endpoint at several different time points. A vehicle control (e.g., DMSO) must be included for every time point. Key considerations include:
-
Cell Seeding: Seed cells at a density that prevents them from becoming over-confluent by the final time point.
-
Concentration: Use a concentration of this compound known to be effective (e.g., 5-10 times the IC50 value for growth inhibition).
-
Time Points: Select a range of time points to capture the onset, peak, and potential decline of the apoptotic signal. A suggested series is 0, 6, 12, 24, 48, and 72 hours.
-
Endpoint Measurement: Utilize a sensitive and quantitative assay for apoptosis, such as a fluorometric Caspase-3 activity assay.[7][8]
Q6: What does the "maximal effect" look like in an apoptosis assay, and can it decrease over time? The maximal effect is the time point at which the highest level of apoptosis is measured. In a Caspase-3 activity assay, this will be the peak fluorescence or absorbance reading.[9] It is important to note that after reaching a peak, the measured activity of executioner caspases like Caspase-3 can decline. This happens as cells progress from early/mid-apoptosis to secondary necrosis, leading to the loss of cellular integrity and the degradation of cellular components, including the caspases themselves.[9] Therefore, a later time point does not always equate to a stronger effect.
Data Presentation: Time-Course Optimization
The following table represents hypothetical data from a time-course experiment designed to find the optimal incubation time for this compound by measuring apoptosis.
Table 1: Hypothetical Time-Course Data of Caspase-3 Activity in HCT-116 Cells Treated with 10 µM this compound
| Incubation Time (Hours) | Mean Relative Fluorescence Units (RFU) | Standard Deviation | Fold Change vs. Vehicle Control |
| 0 | 105 | 8 | 1.0 |
| 6 | 215 | 15 | 2.0 |
| 12 | 845 | 42 | 8.0 |
| 24 | 2460 | 135 | 23.4 |
| 48 | 3150 | 180 | 30.0 |
| 72 | 1980 | 155 | 18.9 |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Incubation Time via Caspase-3 Assay
This protocol outlines the steps to determine the optimal incubation time for this compound using a fluorometric Caspase-3 activity assay, which uses the substrate Ac-DEVD-AMC.[7]
1. Cell Seeding: a. Culture Wnt-dependent cancer cells (e.g., HCT-116) under standard conditions. b. On Day 1, seed the cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. c. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. On Day 2, prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium). b. Aspirate the old medium from the wells and add 100 µL of the medium containing either this compound (at a final concentration of 10 µM) or the vehicle control.
3. Timed Incubation: a. Incubate the plates for the desired durations (e.g., 6, 12, 24, 48, 72 hours). Ensure you have a separate plate or set of wells for each time point.
4. Caspase-3 Assay (at each time point): [7][10] a. At the end of each incubation period, equilibrate the plate to room temperature. b. Prepare the Caspase-3 reagent by mixing the Caspase-3 substrate (Ac-DEVD-AMC) and buffer according to the manufacturer's instructions. c. Add 100 µL of the prepared Caspase-3 reagent to each well. d. Mix gently by shaking the plate on an orbital shaker for 1 minute. e. Incubate the plate, protected from light, at room temperature for 1-2 hours. f. Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[7][8]
5. Data Analysis: a. Subtract the average fluorescence of the "no-cell" blank wells from all other readings. b. For each time point, calculate the fold change in Caspase-3 activity by dividing the average fluorescence of the this compound-treated wells by the average fluorescence of the vehicle-treated wells. c. Plot the fold change in Caspase-3 activity against the incubation time to visualize the optimal duration for maximal effect.
Visual Guides
Caption: this compound inhibits Wnt signaling by blocking β-catenin/p300 interaction.
References
- 1. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caspase3 assay [assay-protocol.com]
- 10. mpbio.com [mpbio.com]
Troubleshooting variability in Windorphen experiment results
Welcome to the technical support center for Windorphen. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this novel Wnt/β-catenin pathway modulator.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during your this compound experiments.
Question 1: Why am I observing inconsistent β-catenin activation (luciferase reporter assay) at the same concentration of this compound?
Answer: Variability in β-catenin activation can stem from several factors. Refer to the table below for potential causes and recommended solutions.
Table 1: Troubleshooting Inconsistent β-catenin Activation
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range (e.g., passages 3-10). High passage numbers can lead to altered signaling responses. |
| Cell Seeding Density | Ensure a consistent cell seeding density across all wells and experiments. Over-confluent or under-confluent cells can exhibit different sensitivities to Wnt pathway activation. |
| Serum Variability | Fetal Bovine Serum (FBS) contains endogenous factors that can influence the Wnt pathway. Test different lots of FBS or consider using a serum-free or reduced-serum medium for the duration of the experiment. |
| Reagent Preparation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incubation Time | Optimize the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the peak of β-catenin transcriptional activity. |
Question 2: I am not seeing the expected nuclear translocation of β-catenin via immunofluorescence after this compound treatment. What could be wrong?
Answer: The absence of clear β-catenin nuclear translocation can be due to issues with the experimental protocol or the cellular response.
-
Suboptimal Fixation and Permeabilization: Ensure that your fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1% Triton X-100) steps are optimized for your cell type. Inadequate permeabilization is a common reason for poor antibody penetration.
-
Antibody Performance: Verify the specificity and efficacy of your primary and secondary antibodies. Run positive controls (e.g., cells treated with Wnt3a ligand) and negative controls (e.g., cells with a known knockdown of β-catenin) to validate your antibody staining.
-
Timing of Observation: The nuclear translocation of β-catenin is a transient event. Perform a time-course experiment (e.g., 0, 1, 2, 4, 8 hours) to identify the optimal time point for imaging after this compound treatment.
Question 3: My Western blot results for downstream Wnt pathway proteins (e.g., p-LRP6, Axin2) are weak or absent after this compound treatment. How can I improve this?
Answer: Weak signals on a Western blot can be frustrating. Consider the following troubleshooting steps.
Table 2: Troubleshooting Weak Western Blot Signals
| Potential Cause | Recommended Solution |
| Insufficient Protein Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your target proteins. Ensure complete cell lysis by sonication or mechanical disruption. |
| Low Protein Concentration | Quantify your protein lysates using a reliable method (e.g., BCA assay) and load a sufficient amount of protein per lane (typically 20-40 µg). |
| Suboptimal Antibody Dilution | Optimize the dilution of your primary antibody. A titration experiment is recommended to find the optimal concentration that maximizes signal and minimizes background. |
| Inefficient Protein Transfer | Verify the efficiency of your protein transfer from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer. |
| Inappropriate Blocking Buffer | The choice of blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) can impact antibody binding. Some antibodies perform better in a specific blocking buffer. |
Experimental Protocols
Protocol 1: β-catenin/TCF-LEF Luciferase Reporter Assay
This protocol outlines the steps for measuring the transcriptional activity of β-catenin in response to this compound.
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Transfection: Co-transfect the cells with a TCF-LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 24 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Protocol 2: Immunofluorescence for β-catenin Nuclear Translocation
This protocol provides a method for visualizing the subcellular localization of β-catenin.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 60-70% confluency.
-
Treatment: Treat the cells with this compound or vehicle control for the desired time points.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against β-catenin diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
Visualizations
Caption: this compound's mechanism of action in the Wnt/β-catenin pathway.
Caption: A logical workflow for troubleshooting this compound experiments.
How to minimize Windorphen degradation during storage and handling
<
Welcome to the technical support center for Windorphen. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of this compound during storage and handling.
Disclaimer: "this compound" is a fictional compound name used for illustrative purposes. The information provided is based on general principles of pharmaceutical science for handling sensitive small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: this compound is susceptible to degradation by light, heat, and hydrolysis. For maximal stability, it should be stored as a lyophilized powder in a desiccated environment at -20°C and protected from light. Stock solutions should be prepared fresh, but if short-term storage is necessary, they should be aliquoted into tightly sealed, light-protecting vials and stored at -80°C for no longer than one month.
Q2: What are the primary degradation pathways of this compound?
A: The primary degradation pathways for this compound are photo-oxidation and hydrolysis.[1][2][3] The molecule's core structure contains functionalities that are sensitive to UV light, leading to the formation of oxidative degradants. Additionally, certain bonds in the molecule are susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[1][2]
Q3: How does pH affect this compound stability in aqueous solutions?
A: this compound exhibits maximal stability in aqueous solutions at a pH range of 4.5-5.5. Both acidic (pH < 4) and basic (pH > 7) conditions significantly accelerate hydrolytic degradation.[1] When preparing solutions for cell-based assays or other aqueous experiments, it is critical to use a buffered system within the recommended pH range.
Q4: Is this compound sensitive to light?
A: Yes, this compound is highly photosensitive. Exposure to light, particularly in the UV range (300-400 nm), can induce rapid degradation.[4][5] All handling, including weighing, reconstitution, and experimental procedures, should be performed under amber or red light conditions to minimize exposure.[5] Use amber-colored vials or wrap containers in aluminum foil for protection.[4][5]
Q5: What is the mechanism of action of this compound?
A: this compound is an inhibitor of the canonical Wnt signaling pathway. It functions by disrupting the interaction between β-catenin and the transcriptional coactivator p300. This action prevents the transcription of Wnt target genes, which are often implicated in cell proliferation and survival in various cancers.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in cell-based assays. | This compound degradation in culture media. | Prepare fresh this compound solutions for each experiment. Minimize the exposure of media containing this compound to light by keeping plates in the dark as much as possible. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Degradation of the compound due to improper handling or storage. | Review storage and handling procedures. Ensure the compound and its solutions are protected from light and stored at the correct temperature. Run a forced degradation study to identify potential degradant peaks.[7][8] |
| Solid this compound powder appears discolored (e.g., yellowish). | Oxidation or moisture contamination. | Do not use the powder. Discard the vial and obtain a new lot. Ensure that storage containers are properly sealed and stored in a desiccator. |
| Reduced potency in functional assays over time. | Gradual degradation of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Do not use stock solutions older than one month, even when stored at -80°C. |
Data & Experimental Protocols
Table 1: this compound Stability in Solution Under Various Conditions
This table summarizes data from a 7-day forced degradation study.[7][9][10] The goal of such a study is to identify degradation products and understand the chemical breakdown pathways.[8][9]
| Condition | Solvent/Buffer | Temperature | Light Condition | % Degradation (Day 7) | Primary Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl | 40°C | Dark | 18.5% | Hydrolysis Product H-1 |
| Base Hydrolysis | 0.1 M NaOH | 40°C | Dark | 25.2% | Hydrolysis Product H-2 |
| Oxidation | 3% H₂O₂ | 25°C | Dark | 32.8% | Oxidative Product O-1, O-2 |
| Thermal | pH 5.0 Citrate Buffer | 60°C | Dark | 8.9% | Thermal Product T-1 |
| Photolytic | pH 5.0 Citrate Buffer | 25°C | 1.2 million lux hours | 45.1% | Photolytic Product P-1, P-2 |
| Control | pH 5.0 Citrate Buffer | 4°C | Dark | < 1.0% | Not Applicable |
Protocol: Forced Degradation Study for this compound
This protocol outlines the methodology used to assess the stability of this compound under stress conditions, as recommended by ICH guidelines.[7][8][9] The typical target for degradation is between 5-20%.[9][10]
Objective: To identify the likely degradation products of this compound and establish its intrinsic stability profile.[8]
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Citrate buffer, pH 5.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Photostability chamber[11]
-
Temperature-controlled ovens/incubators
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 40°C in the dark for 7 days.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 40°C in the dark for 7 days.
-
Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature (25°C) in the dark for 24 hours.[9]
-
Thermal Degradation: Mix 1 mL of stock solution with 9 mL of pH 5.0 citrate buffer. Incubate at 60°C in the dark for 7 days.
-
Photolytic Degradation: Spread a thin layer of solid this compound powder in a petri dish. Expose it to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][11] Also, prepare a solution by mixing 1 mL of stock with 9 mL of pH 5.0 citrate buffer and expose it to the same light conditions. A control sample should be wrapped in foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., Day 0, 1, 3, 7), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a final concentration of 10 µg/mL with mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of intact this compound to the control sample at Day 0.
-
Visualizations
This compound Degradation Pathways
This diagram illustrates the two primary mechanisms by which this compound degrades. Hydrolysis involves the cleavage of chemical bonds by water, while photo-oxidation is initiated by light energy.
Caption: Primary degradation pathways for this compound.
Wnt Signaling Inhibition by this compound
This diagram shows the canonical Wnt signaling pathway and the point of inhibition by this compound. In the absence of Wnt, β-catenin is degraded. Wnt signaling stabilizes β-catenin, allowing it to enter the nucleus and activate gene transcription with co-activators like p300. This compound blocks this final step.[12][13][14]
Caption: Mechanism of Wnt pathway inhibition by this compound.
Troubleshooting Workflow for Inconsistent Results
This decision tree provides a logical workflow for troubleshooting inconsistent experimental results that may be related to this compound instability.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. iipseries.org [iipseries.org]
- 4. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pharmtech.com [pharmtech.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Wnt stabilization of β-catenin reveals principles for morphogen receptor-scaffold assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
Windorphen Synthesis and Purification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and purification of Windorphen. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis and purification of this compound.
Synthesis
-
Q1: My reaction to form Intermediate B is showing low yield. What are the potential causes and solutions?
-
A1: Low yields in the formation of Intermediate B are often attributed to three main factors: moisture in the reaction, degradation of the starting material, or insufficient reaction time.
-
Moisture: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Starting Material Quality: Assess the purity of your starting material (Intermediate A). Impurities can interfere with the reaction. Consider recrystallizing or purifying Intermediate A if its purity is below 98%.
-
Reaction Time/Temperature: The reaction may require longer incubation or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2 hours. See the detailed protocol for recommended monitoring procedures.
-
-
-
Q2: The final cyclization step to produce this compound is resulting in multiple side products. How can I improve the selectivity?
-
A2: The formation of side products during the final cyclization is typically due to non-selective reaction conditions.
-
Temperature Control: This reaction is exothermic. Maintain a strict temperature control at the recommended 0-5°C during the addition of the catalyst. A higher temperature can lead to the formation of undesired isomers.
-
Catalyst Choice: The choice of catalyst is critical. Ensure you are using the specified palladium catalyst. A lower quality or alternative catalyst may not provide the required stereoselectivity.
-
Slow Reagent Addition: Add the cyclization agent dropwise over a prolonged period (e.g., 1-2 hours) to maintain a low concentration in the reaction mixture, which favors the desired intramolecular reaction over intermolecular side reactions.
-
-
Purification
-
Q3: I am having difficulty removing the palladium catalyst from my final product. What purification methods are most effective?
-
A3: Residual palladium is a common issue.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon for 1-2 hours can effectively adsorb residual palladium.
-
Metal Scavengers: For very low levels of palladium contamination, specialized metal scavengers (e.g., silica-based thiol scavengers) can be used.
-
Filtration: Passing the solution through a pad of Celite® can help remove precipitated palladium.
-
-
-
Q4: The purity of my this compound after column chromatography is still below the desired 99.5%. What can I do to improve it?
-
A4: Achieving high purity often requires a multi-step purification approach.
-
Recrystallization: this compound can be effectively purified by recrystallization from a suitable solvent system. Refer to the solvent screening data in Table 2 for optimal solvent choices.
-
Preparative HPLC: For the highest purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended as a final polishing step.
-
-
Data Presentation
Table 1: Summary of this compound Synthesis Reaction Yields
| Step | Reaction | Average Yield (%) | Purity after Work-up (%) |
| 1 | Formation of Intermediate B | 85 | 95 |
| 2 | Acylation of Intermediate B | 92 | 97 |
| 3 | Final Cyclization | 78 | 90 |
Table 2: Solvent Screening for this compound Recrystallization
| Solvent System (v/v) | Yield (%) | Purity (%) |
| Ethanol/Water (80:20) | 88 | 99.6 |
| Isopropanol | 82 | 99.5 |
| Acetonitrile | 75 | 99.2 |
| Ethyl Acetate/Hexane (50:50) | 90 | 99.1 |
Experimental Protocols
Protocol 1: Synthesis of Intermediate B
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours. Assemble the reaction apparatus under a stream of dry nitrogen.
-
Reagent Addition: To a solution of Intermediate A (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/mmol), add the Grignard reagent (1.2 eq) dropwise at -78°C.
-
Reaction: Stir the reaction mixture at -78°C for 2 hours.
-
Monitoring: Monitor the reaction progress by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane).
-
Quenching: Slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (80°C).
-
Water Addition: Slowly add deionized water dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to facilitate crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (50:50).
-
Drying: Dry the purified crystals under high vacuum.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low purity issues.
Validation & Comparative
Validating Windorphen's Selectivity for p300 over CBP: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Windorphen's selectivity for the transcriptional coactivator p300 over its close homolog, CREB-binding protein (CBP). This analysis is supported by available experimental data on its differential effects on protein-protein interactions and enzymatic activity.
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] Its mechanism of action involves the disruption of the interaction between β-catenin and the transcriptional coactivator p300.[1] Furthermore, this compound has been shown to inhibit the histone acetyltransferase (HAT) activity of p300.[1] A key aspect of this compound's utility as a chemical probe and potential therapeutic lead is its selectivity for p300 over the highly similar protein, CBP.
Comparative Analysis of this compound's Selectivity
Experimental evidence demonstrates this compound's preferential activity towards p300 in two key areas: disruption of the β-catenin interaction and inhibition of HAT activity.
Disruption of β-catenin Interaction
Co-immunoprecipitation experiments have been instrumental in elucidating the selective nature of this compound's interference with the Wnt signaling pathway. Studies have shown that this compound effectively disrupts the association between β-catenin and p300, while having a negligible effect on the interaction between β-catenin and CBP.[1] This selective disruption of the p300-β-catenin complex is a critical factor in its mechanism of downregulating Wnt target gene expression.
Inhibition of Histone Acetyltransferase (HAT) Activity
Data Summary
| Target Interaction/Activity | This compound Effect on p300 | This compound Effect on CBP | Supporting Evidence |
| β-catenin Interaction | Disrupts interaction | Does not disrupt interaction | Co-immunoprecipitation[1] |
| HAT Activity (IC50) | 4.2 μM | Data not available | Biochemical Assay[1][2] |
Experimental Protocols
The validation of this compound's selectivity relies on established biochemical and molecular biology techniques. Below are detailed methodologies for the key experiments cited.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This technique is used to determine if two proteins interact within a cell. In the context of this compound, it is used to assess its ability to disrupt the interaction between β-catenin and either p300 or CBP.
Protocol:
-
Cell Lysis: Cells expressing the proteins of interest (β-catenin, p300, and CBP) are treated with either this compound or a vehicle control. The cells are then lysed to release the cellular proteins.
-
Immunoprecipitation: An antibody specific to a "bait" protein (e.g., β-catenin) is added to the cell lysate. This antibody binds to the bait protein and any proteins that are interacting with it.
-
Complex Capture: Protein A/G beads are added to the lysate. These beads bind to the antibody, forming a larger complex that can be easily precipitated out of the solution by centrifugation.
-
Washing: The precipitated complex is washed several times to remove any non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with antibodies specific for the "prey" proteins (p300 and CBP) to determine if they were co-precipitated with the bait protein. A diminished band for p300 in the this compound-treated sample compared to the control, with no change in the CBP band, would indicate selective disruption.
Histone Acetyltransferase (HAT) Activity Assay for IC50 Determination
This assay measures the enzymatic activity of HATs like p300 and CBP and can be used to determine the inhibitory concentration (IC50) of a compound like this compound.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant p300 or CBP enzyme, a histone substrate (e.g., histone H3 or H4 peptide), and varying concentrations of this compound.
-
Initiation: The enzymatic reaction is initiated by the addition of the acetyl group donor, Acetyl-Coenzyme A (Acetyl-CoA), often radiolabeled or coupled to a fluorometric detection system.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the transfer of the acetyl group to the histone substrate.
-
Quenching: The reaction is stopped, often by the addition of a strong acid or a specific inhibitor.
-
Detection: The amount of acetylated histone is quantified. This can be done by measuring the incorporation of the radiolabeled acetyl group or by detecting a fluorescent signal generated by a coupled enzymatic reaction.
-
Data Analysis: The percentage of HAT activity inhibition is plotted against the concentration of this compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from this curve.
Visualizing the Mechanism of Action
To better understand the signaling pathway and the experimental workflow, the following diagrams are provided.
Caption: Wnt signaling pathway and the selective inhibition by this compound.
References
A Comparative Analysis of Windorphen and ICG-001 in Wnt Signaling Inhibition
In the landscape of Wnt signaling pathway inhibitors, two small molecules, Windorphen and ICG-001, have emerged as critical tools for researchers in developmental biology and oncology. Both compounds effectively suppress the canonical Wnt/β-catenin signaling cascade, a pathway frequently dysregulated in various cancers. However, they achieve this through distinct molecular mechanisms, leading to different specificities and potential therapeutic applications. This guide provides a detailed comparative analysis of this compound and ICG-001, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific needs.
Mechanism of Action: A Tale of Two Coactivators
The canonical Wnt signaling pathway culminates in the nuclear translocation of β-catenin, which then associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes. This process is critically dependent on the recruitment of transcriptional coactivators, primarily the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.
ICG-001 functions by specifically targeting the interaction between β-catenin and CBP . It binds to CBP with high affinity, thereby preventing the formation of the β-catenin/CBP transcriptional complex.[1][2][3] This disruption leads to the downregulation of Wnt target genes, such as Cyclin D1 and Survivin, ultimately inducing apoptosis in cancer cells.[1]
In contrast, This compound selectively inhibits the interaction between β-catenin and p300 .[4] It was discovered through a zebrafish-based in vivo screen and has been shown to be a selective inhibitor of p300 HAT activity.[4] By disrupting the β-catenin/p300 complex, this compound effectively blocks the transcription of Wnt target genes.[4][5]
The differential targeting of CBP and p300 by ICG-001 and this compound, respectively, underscores their potential for distinct biological effects, as these coactivators, despite their homology, are not functionally redundant.[4]
Wnt Signaling Pathway Inhibition
Caption: Canonical Wnt signaling pathway and points of inhibition for ICG-001 and this compound.
Comparative Performance Data
The following table summarizes key quantitative data for this compound and ICG-001, compiled from various studies. It is important to note that direct comparative studies are limited, and experimental conditions may vary between reports.
| Parameter | This compound | ICG-001 | Cell Line/System | Reference |
| Target | p300 | CBP | Cell-free/various | [4],[1] |
| IC50 (p300 HAT activity) | 4.2 µM | Not applicable | Cell-free | [4] |
| IC50 (CBP binding) | Not applicable | 3 µM | Cell-free | [1] |
| IC50 (TOPflash reporter) | ~1.5 µM | Varies (e.g., ~10 µM in MM1.S) | Zebrafish, MM1.S | [5],[6] |
| Effect on Wnt Target Genes | Downregulation of Axin2, c-Myc, Cyclin D1 | Downregulation of Axin2, c-Myc, Cyclin D1, Survivin | Various cancer cells | [7],[6][8] |
| Cellular Effects | Inhibition of proliferation, cell cycle arrest, apoptosis | Inhibition of proliferation, cell cycle arrest, apoptosis | Various cancer cells | [7],[1][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Wnt inhibitors.
TOP/FOP Flash Reporter Assay
This luciferase-based reporter assay is a standard method for quantifying the activity of the canonical Wnt pathway.
Caption: Workflow for the TOP/FOP Flash Luciferase Reporter Assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293T, SW480) in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect cells with either a TOPflash (containing wild-type TCF binding sites) or FOPflash (containing mutated TCF binding sites) plasmid, along with a Renilla luciferase plasmid (e.g., pRL-TK) for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a Wnt agonist (e.g., Wnt3a conditioned medium) and the desired concentrations of this compound, ICG-001, or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is expressed as the ratio of TOPflash to FOPflash activity.
Western Blot Analysis for Wnt Target Genes
Western blotting is used to assess the protein levels of downstream targets of the Wnt pathway.
Methodology:
-
Cell Treatment: Treat cells with this compound, ICG-001, or vehicle control for a specified time (e.g., 24, 48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Wnt target proteins (e.g., c-Myc, Cyclin D1, Axin2) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Viability Assay (MTT or Crystal Violet)
These assays are used to determine the effect of the inhibitors on cell proliferation and viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of this compound or ICG-001 for different time points (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Crystal Violet Assay:
-
Fix the cells with methanol.
-
Stain the cells with a crystal violet solution.
-
Wash the wells and solubilize the stain.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
Both this compound and ICG-001 are potent inhibitors of the canonical Wnt/β-catenin signaling pathway, but their distinct mechanisms of action—targeting the β-catenin/p300 and β-catenin/CBP interactions, respectively—offer researchers valuable tools to dissect the nuanced roles of these coactivators in health and disease. The choice between these inhibitors will depend on the specific research question, the cellular context, and the desired experimental outcome. The data and protocols presented in this guide provide a foundation for making an informed decision and for designing rigorous experiments to further elucidate the complexities of Wnt signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The β-catenin/CBP-antagonist ICG-001 inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells [mdpi.com]
Comparative Guide to Reproducing Windorphen's Phenotypic Effects in Zebrafish Embryos
This guide provides a comprehensive comparison of Windorphen and alternative small molecules for modulating the Wnt signaling pathway in zebrafish embryos. It includes detailed experimental protocols, comparative data on phenotypic effects, and diagrams of the relevant signaling pathway and experimental workflow to aid researchers in their study design.
Introduction to this compound
This compound is a small molecule identified through a phenotypic screen in zebrafish embryos that acts as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It has been shown to selectively block developmental processes that are dependent on Wnt signaling, making it a valuable tool for studying embryogenesis and disease models where this pathway is dysregulated, such as in certain cancers.[2][3] Specifically, this compound disrupts the interaction between β-catenin and the transcriptional coactivator p300.[2][4]
Mechanism of Action: Wnt/β-catenin Signaling
The canonical Wnt signaling pathway is crucial for embryonic development.[5] In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. When a Wnt ligand binds to its receptors, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription by binding with co-activators like p300 and CBP.[4][5]
This compound exerts its inhibitory effect by targeting the C-terminal transactivation domain of β-catenin-1, thereby disrupting its association with the coactivator p300.[2] This action prevents the transcription of Wnt target genes. It also directly targets the histone acetyltransferase (HAT) activity of p300.[1][4]
Comparative Analysis of Wnt Modulators
Several small molecules can be used to modulate the Wnt pathway in zebrafish embryos, each with a distinct mechanism of action, leading to varying phenotypic outcomes. This compound's effects are compared with other known Wnt inhibitors and activators.
| Compound | Target | Effect on Wnt Pathway | Resulting Phenotype in Zebrafish Embryos |
| This compound | β-catenin/p300 interaction | Inhibition | Dorsalization (when applied during early epiboly), rescue of telencephalon loss from Wnt over-activation.[2] |
| ICG-001 | β-catenin/CBP interaction | Inhibition | Similar to this compound, inhibits Wnt/β-catenin mediated transcription.[1] |
| W-C59 | Porcupine (PORCN) O-acyltransferase | Inhibition (upstream) | Lack of pigmentation and pale melanocytes.[6] |
| XAV939 | Tankyrase (stabilizes Axin) | Inhibition | Blocks Wnt signaling, can be used to study processes requiring ongoing Wnt activity.[7] |
| BIO (6-bromoindirubin-3'-oxime) | GSK3 (Glycogen Synthase Kinase 3) | Activation | Neural posteriorization, disturbed early thyroid development.[2][8] |
| AZA (1-azakenpaullone) | GSK3 (Glycogen Synthase Kinase 3) | Activation | Concentration-dependent decrease in forebrain and thyroid marker expression.[7][8] |
Experimental Protocols
1. Zebrafish Embryo Collection and Maintenance:
-
Set up natural mating crosses of adult zebrafish (e.g., AB strain) in the afternoon.[9]
-
The following morning, collect freshly fertilized eggs within 30 minutes to 2 hours post-spawning.[9]
-
Wash the embryos with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, 0.00001% Methylene Blue).[9]
-
Maintain embryos in petri dishes with E3 medium at a constant temperature of 28.5°C.[9]
2. Small Molecule Treatment:
-
Prepare stock solutions of the compounds in a suitable solvent, such as DMSO.
-
Dilute the stock solutions to the desired final concentration in E3 medium just before use. A vehicle control (e.g., 0.1% DMSO in E3 medium) should always be run in parallel.[7]
-
For this compound-induced dorsalization: Treat embryos with this compound (e.g., 1.5 µM) starting from the early epiboly stage (4-6 hours post-fertilization, hpf).[1][2]
-
For Wnt activation with BIO or AZA: Treat embryos during gastrulation (e.g., 6-10 hpf) with concentrations around 5 µM to observe effects on thyroid and neural development.[8]
-
Distribute embryos into multi-well plates (e.g., 24-well or 96-well) with a sufficient volume of the treatment solution to ensure submersion and avoid evaporation.[9]
-
Incubate the embryos at 28.5°C for the desired duration.
3. Phenotypic Analysis:
-
At specific time points (e.g., 24, 48, 72 hpf), observe the embryos under a dissecting microscope.[10]
-
Document phenotypic changes through imaging. Common endpoints include body axis formation, head and eye development, tail curvature, somite formation, heart edema, and pigmentation.[9]
-
For specific analyses like gene expression, embryos can be fixed at desired stages for in situ hybridization or processed for RT-qPCR.[8]
Visualizations
Canonical Wnt Signaling Pathway and Points of Intervention
Caption: Canonical Wnt signaling pathway and targets of small molecule modulators.
Experimental Workflow for Zebrafish Embryo Phenotyping
Caption: General experimental workflow for small molecule screening in zebrafish embryos.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. β-catenin/Wnt signaling controls progenitor fate in the developing and regenerating zebrafish retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Phenotype Classification of Zebrafish Embryos by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phenotypic Screen in Zebrafish Identifies a Novel Small-Molecule Inducer of Ectopic Tail Formation Suggestive of Alterations in Non-Canonical Wnt/PCP Signaling | PLOS One [journals.plos.org]
Validating Windorphen's Mechanism of Action via Co-Immunoprecipitation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Windorphen, a novel inhibitor of the Wnt/β-catenin signaling pathway, against an alternative compound, ICG-001. We delve into the specific mechanism of this compound, detailing how co-immunoprecipitation (Co-IP) can be employed to definitively confirm its disruptive effect on the β-catenin-p300 protein-protein interaction. This guide includes detailed experimental protocols and supporting data to aid researchers in their drug discovery and development efforts.
Introduction to this compound and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue maintenance.[1] Its aberrant activation is a hallmark of various cancers.[2][3] A key event in this pathway is the nuclear translocation of β-catenin, which then acts as a transcriptional co-activator by binding to various partners, including the histone acetyltransferases (HATs) p300 and CBP.[1][4] This complex drives the expression of genes involved in cell proliferation and survival.[1]
This compound is a small molecule inhibitor designed to specifically disrupt the interaction between β-catenin and the p300 coactivator.[2][4][5] Unlike broader inhibitors, this compound selectively targets the C-terminal transactivation domain of β-catenin, preventing its association with p300 but not with the closely related CBP.[4][5] This specificity suggests a potential for a more targeted therapeutic effect with a reduced side-effect profile.
Comparative Analysis: this compound vs. ICG-001
To understand the unique properties of this compound, it is useful to compare it with another well-known Wnt/β-catenin pathway inhibitor, ICG-001. While both molecules target the β-catenin-mediated transcription, they do so through different mechanisms. ICG-001 functions by binding to CBP, thereby preventing its interaction with β-catenin.[2] In contrast, this compound directly targets the β-catenin/p300 interface.[2][4]
| Feature | This compound | ICG-001 |
| Primary Target | Disrupts the β-catenin-p300 interaction.[2][4][5] | Binds to CBP, preventing its interaction with β-catenin.[2] |
| Mechanism | Competitively inhibits the binding of p300 to the C-terminal transactivation domain of β-catenin.[4] | Allosterically modulates CBP, preventing β-catenin binding. |
| Selectivity | Selective for the β-catenin-p300 interaction over the β-catenin-CBP interaction.[4][5] | Selective for CBP over p300. |
| Reported IC50 | ~4.2 µM for p300 histone acetyltransferase (HAT) activity.[6] | ~3 µM for inhibition of β-catenin/CBP-dependent transcription. |
| Therapeutic Potential | Targeted therapy for cancers with mutations leading to constitutive Wnt pathway activation.[3] | Investigated for various cancers and fibrotic diseases. |
Confirming Mechanism of Action with Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[7][8] This method utilizes an antibody to isolate a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[7][8] By performing a Co-IP with an antibody against β-catenin and then immunoblotting for p300, we can directly assess the effect of this compound on their interaction. A successful experiment will demonstrate a dose-dependent decrease in the amount of p300 co-precipitated with β-catenin in the presence of this compound.
Figure 1. Experimental workflow for Co-IP to validate this compound's effect.
Detailed Experimental Protocol: Co-Immunoprecipitation
This protocol is adapted for use with a human colon carcinoma cell line, such as SW480, which has a constitutively active Wnt/β-catenin pathway.
Materials:
-
SW480 cells
-
This compound and DMSO (vehicle control)
-
Cell lysis buffer (e.g., M-PER or RIPA buffer with protease inhibitors)[4]
-
Mouse anti-β-catenin antibody
-
Rabbit anti-p300 antibody
-
Protein A/G agarose or magnetic beads[9]
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment: Plate SW480 cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound (e.g., 5 µM, 30 µM) and a DMSO control for 4-6 hours.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer containing protease inhibitors. Incubate on ice for 30 minutes.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9] Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a fresh tube.
-
Immunoprecipitation: Add the anti-β-catenin antibody to the pre-cleared lysate.[4] Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplexes.[4]
-
Washing: Pellet the beads by centrifugation and discard the supernatant.[8] Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, resuspend the beads in elution buffer and boil for 5-10 minutes to release the proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against p300 (to detect the co-precipitated protein) and β-catenin (to confirm successful immunoprecipitation of the bait protein).
Expected Results: The Western blot should show a strong band for β-catenin in all immunoprecipitated samples. The intensity of the p300 band should decrease in the samples treated with this compound in a dose-dependent manner compared to the DMSO control, confirming that this compound disrupts the β-catenin-p300 interaction.
Figure 2. this compound's site of action in the Wnt/β-catenin signaling pathway.
Conclusion
This compound presents a promising strategy for targeted inhibition of the Wnt/β-catenin pathway by selectively disrupting the β-catenin-p300 interaction. The co-immunoprecipitation protocol detailed in this guide offers a robust method for researchers to confirm this specific mechanism of action. By comparing its activity to other inhibitors like ICG-001, drug development professionals can better understand its unique therapeutic potential and position it within the landscape of cancer therapeutics.
References
- 1. Regulation of Wnt signaling by protein-protein interaction and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. assaygenie.com [assaygenie.com]
Windorphen: A Comparative Analysis of Efficacy in Wnt-Driven Cancers
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Windorphen, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. By selectively targeting the interaction between β-catenin and the transcriptional coactivator p300, this compound presents a promising therapeutic strategy for cancers characterized by aberrant Wnt pathway activation. This document summarizes available quantitative data, details relevant experimental protocols, and compares this compound's mechanism and efficacy with other Wnt pathway inhibitors.
Comparative Efficacy of this compound
This compound has demonstrated selective cytotoxicity in cancer cell lines with hyperactive Wnt signaling. Preclinical data indicates that its efficacy is most pronounced in cancers dependent on the Wnt/β-catenin pathway for their proliferation and survival.
Table 1: Summary of this compound's In Vitro Efficacy
| Metric | Value | Assay Type | Notes |
| Wnt Signaling Inhibition (IC50) | 1.5 µM | TOPFlash Luciferase Reporter Assay | Measures the inhibition of TCF/LEF transcriptional activity, a downstream indicator of Wnt pathway activation. |
| p300 HAT Inhibition (IC50) | 4.2 µM | Histone Acetyltransferase (HAT) Assay | Measures the direct inhibition of the enzymatic activity of the p300 coactivator. |
Table 2: Cross-Cancer Cell Line Efficacy of this compound and Comparators
| Compound | Cancer Type | Cell Line | Wnt Pathway Status | Efficacy (IC50) |
| This compound | Colon Cancer | SW480 | APC mutant, high Wnt | Apoptosis induced (Specific IC50 not publicly available)[1] |
| This compound | Prostate Cancer | DU145 | Wnt-dependent | Apoptosis induced (Specific IC50 not publicly available)[1] |
| This compound | Lung Cancer | H460 | Wnt-independent | Ineffective[1] |
| ICG-001 | Colon Cancer | HCT-116 | β-catenin mutant, high Wnt | 106.39 µM[2] |
| ICG-001 | Colon Cancer | SW480 | APC mutant, high Wnt | 264.66 µM[2] |
| ICG-001 | Colon Cancer | DLD-1 | APC mutant, high Wnt | 2,697.72 µM[2] |
| PRI-724 | Colon Cancer | - | - | Selectively induces apoptosis in colon carcinoma cells[3] |
| PRI-724 | Germ Cell Tumor | NTERA-2 | - | 8.63 µM |
| PRI-724 | Germ Cell Tumor | NTERA-2 CisR (cisplatin-resistant) | - | 4.97 µM |
Mechanism of Action: Targeting the β-catenin/p300 Interaction
The canonical Wnt signaling pathway is crucial for embryonic development and tissue homeostasis.[4] Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer.[5] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it interacts with TCF/LEF transcription factors and coactivators like CBP and p300 to drive the expression of target genes involved in proliferation and cell survival.
This compound exerts its anti-cancer effects by specifically disrupting the protein-protein interaction between the C-terminal transactivation domain of β-catenin and the transcriptional coactivator p300.[1][6] This is distinct from other inhibitors like ICG-001 and its analog PRI-724, which target the interaction between β-catenin and CREB-binding protein (CBP).[3][7] By selectively inhibiting the β-catenin/p300 interaction, this compound effectively blocks the transcription of Wnt target genes, leading to cell cycle arrest and apoptosis in Wnt-dependent cancer cells.[1]
Figure 1: Wnt/β-catenin signaling pathway and points of inhibition. (Max Width: 760px)
Experimental Protocols
The following are generalized protocols for key assays used to determine the efficacy of Wnt pathway inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., SW480, DU145, H460) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][8]
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (or comparator compounds) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Reagent Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[9]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, can be determined using graphing software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.[11]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5][12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Figure 2: General workflow for in vitro evaluation of this compound. (Max Width: 760px)
Conclusion
This compound is a promising preclinical candidate that demonstrates selective efficacy against cancer cells with a dependency on the Wnt/β-catenin signaling pathway. Its unique mechanism of inhibiting the β-catenin/p300 interaction offers a targeted approach to cancer therapy. Further investigation is warranted to establish a comprehensive quantitative profile of its efficacy across a wider range of cancer types and to advance its development as a potential therapeutic agent. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation of this compound and other novel Wnt pathway inhibitors.
References
- 1. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of Auranofin and ICG-001 Suppress the Proliferation and Metastasis of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRI-724 | Wnt inhibitor | CAS 1422253-38-0 | Buy PRI-724 from Supplier InvivoChem [invivochem.com]
- 4. 4.2. Cell Viability Assay (MTT) [bio-protocol.org]
- 5. Induction of apoptosis in human colorectal cancer cells by nanovesicles from fingerroot (Boesenbergia rotunda (L.) Mansf.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Small-Molecule Wnt Inhibitor ICG-001 Efficiently Inhibits Colorectal Cancer Stemness and Metastasis by Suppressing MEIS1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic Cell Death and Inhibition of Wnt/β-Catenin Signaling Pathway in Human Colon Cancer Cells by an Active Fraction (HS7) from Taiwanofungus camphoratus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p300 Inhibition: Windorphen vs. siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct methodologies for inhibiting the function of the E1A-binding protein p300: the small molecule inhibitor Windorphen and the genetic tool of small interfering RNA (siRNA). The E1A-binding protein p300 is a crucial transcriptional coactivator and histone acetyltransferase (HAT) that plays a central role in regulating gene expression across numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, particularly cancer, making it a significant therapeutic target.[3][4] Understanding the nuances, advantages, and limitations of different inhibitory approaches is critical for robust experimental design and interpretation.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA lies in their mechanism of action. This compound acts as a functional inhibitor of the existing p300 protein, while siRNA prevents the protein from being synthesized in the first place.
-
This compound is a pharmacological agent identified as a Wnt/β-catenin signaling inhibitor.[5][6] Its mechanism is twofold: it directly inhibits the histone acetyltransferase (HAT) activity of p300 and selectively disrupts the crucial protein-protein interaction between p300 and β-catenin.[5][6][7] This prevents the recruitment of p300 to target gene promoters and the subsequent acetylation of histones required for transcriptional activation.
-
siRNA Knockdown is a gene silencing technique.[8] It utilizes sequence-specific small interfering RNA molecules that guide the cellular RNA-induced silencing complex (RISC) to target and degrade p300 messenger RNA (mRNA).[9][10] This post-transcriptional silencing prevents the translation of mRNA into protein, leading to a significant depletion of the total cellular p300 protein pool.[8][11]
Caption: Mechanisms of p300 inhibition.
Comparative Data: this compound vs. siRNA
The choice between a small molecule inhibitor and a genetic knockdown tool depends heavily on the experimental goals. Key differences in their properties and performance are summarized below.
| Feature | This compound | siRNA Knockdown of p300 |
| Primary Target | p300 protein function (HAT activity & β-catenin interaction).[6][7] | p300 mRNA.[8][9] |
| Mechanism | Functional inhibition (allosteric and catalytic).[5][6] | Post-transcriptional gene silencing.[10] |
| Specificity | Selective for p300 over CBP in β-catenin interaction; potential for other off-targets.[5][7] | High sequence specificity; off-target effects on other mRNAs are possible but can be minimized. |
| Onset of Action | Rapid (minutes to hours). | Slow (typically 24-72 hours for protein depletion).[8][12] |
| Duration of Effect | Transient and reversible; depends on compound metabolism and washout. | Long-lasting (days); depends on cell division rate and protein turnover. |
| Delivery Method | Added directly to cell culture media (cell-permeable). | Requires transfection reagents (e.g., lipid nanoparticles) or electroporation.[13] |
| Key Advantage | Allows for acute, time-resolved studies of p300 catalytic function. | Provides highly specific and potent protein depletion to study functions of the entire scaffold. |
| Key Limitation | May not inhibit non-catalytic scaffolding functions of p300; potential for off-target effects. | Slower onset makes it unsuitable for studying rapid signaling events; transfection can induce cell stress. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for each approach.
This protocol outlines the pharmacological inhibition of p300 HAT activity and function.
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (e.g., 60-80% confluency) at the time of analysis.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. The reported IC50 for inhibiting p300 HAT activity is 4.2 µM.[6]
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations. Aspirate the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate cells for the desired period (e.g., 4, 8, 12, or 24 hours), depending on the specific downstream effect being measured.
-
Analysis: Harvest cells for downstream analysis. This may include Western blotting for levels of acetylated histones (e.g., H3K27ac), qRT-PCR for target gene expression, or phenotypic assays like cell viability.[8][14]
This protocol details the process for reducing cellular p300 protein levels via RNA interference.
-
Cell Seeding: Plate cells one day before transfection to achieve 30-50% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute lyophilized p300-specific siRNA and a non-targeting control siRNA in RNase-free buffer to create a stock solution (e.g., 10 µM).[9]
-
Transfection Complex Formation: For each sample, dilute the siRNA in transfection medium. In a separate tube, dilute a lipid-based transfection reagent in the same medium. Combine the diluted siRNA and reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and subsequent protein depletion.[8][12]
-
Verification and Analysis: Harvest cells to verify knockdown efficiency and perform subsequent experiments.
-
Analysis: Perform downstream functional or phenotypic assays on the p300-depleted cells.
Visualizing Pathways and Workflows
The Wnt/β-catenin pathway is a primary signaling cascade regulated by p300 and is the context in which this compound was discovered.[7][16]
Caption: p300's role in the Wnt pathway.
A typical experimental workflow to compare these two methods would involve parallel treatment arms followed by identical downstream analyses to ensure a fair comparison.
Caption: Comparative experimental workflow.
Conclusion and Recommendations
Both this compound and siRNA are powerful but distinct tools for interrogating p300 biology.
-
This compound is the tool of choice for studying the acute consequences of p300 catalytic inhibition . Its rapid and reversible nature is ideal for dissecting time-sensitive signaling events and confirming that an observed phenotype is linked to the protein's enzymatic activity.
-
siRNA-mediated knockdown is superior for investigating the long-term roles of the p300 protein , including its non-catalytic scaffolding functions. The high specificity and potency of protein depletion make it the gold standard for validating the on-target effects of a pharmacological inhibitor.[17][18]
For a comprehensive understanding, a dual approach is often most powerful. An initial phenotype observed with this compound can be validated by demonstrating a similar outcome following siRNA knockdown of p300. This strategy, where pharmacological inhibition recapitulates genetic perturbation, provides the strongest evidence for p300's direct involvement in the biological process under investigation.[18]
References
- 1. p300 Regulates Liver Functions by Controlling p53 and C/EBP Family Proteins through Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of p300 histone acetyltransferase activity in palate mesenchyme cells attenuates Wnt signaling via aberrant E-cadherin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP300 knockdown reduces cancer stem cell phenotype, tumor growth and metastasis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. CBP/p300 and SIRT1 Are Involved in Transcriptional Regulation of S-Phase Specific Histone Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. US20230167101A1 - Novel inhibitors of histone acetyltransferase p300/cbp for cancer therapy - Google Patents [patents.google.com]
Benchmarking Windorphen's Potency Against Newly Developed Wnt Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous diseases, including cancer. This has led to the development of various inhibitors targeting different components of this pathway. This guide provides an objective comparison of the potency of Windorphen, a known Wnt inhibitor, with a selection of newly developed inhibitors, supported by experimental data and detailed methodologies.
Potency Comparison of Wnt Inhibitors
The following table summarizes the potency of this compound and other recently developed Wnt inhibitors. It is important to note that a direct comparison of potency can be challenging due to the variety of assay types, cell lines, and experimental conditions used in different studies. The data presented here is intended to provide a comparative overview.
| Inhibitor | Target/Mechanism of Action | Assay Type | Cell Line/System | Potency (IC50/GI50) |
| This compound | Disrupts β-catenin/p300 interaction | TOPFLASH Luciferase Reporter Assay | STF293 | ~1.5 µM[1] |
| Inhibits p300 Histone Acetyltransferase (HAT) activity | In vitro HAT assay | Purified human p300 | 4.2 µM[1] | |
| IWP-2 | Porcupine (PORCN) inhibitor | Cell-free assay | N/A | 27 nM[2] |
| LGK974 (WNT974) | Porcupine (PORCN) inhibitor | Not specified | Not specified | 0.3-1 nM[3] |
| XAV939 | Tankyrase (TNKS) inhibitor | Not specified | Not specified | 99 nM[3] |
| PRI-724 | Inhibits β-catenin/CBP interaction | Cell Viability Assay | Soft Tissue Sarcoma cells | 5-30 µM (effective concentration)[4] |
| C2 | Not specified | Cell Viability Assay | DLD1 and SW480 (high β-catenin) | 0.8–1.3 µM[5] |
| Cell Viability Assay | HCT116 and SW48 (low β-catenin) | 3.45–5.35 µM[5] | ||
| MSAB | Promotes β-catenin degradation | TCF-dependent Luciferase Reporter Assay | HCT116 | Strong inhibition (concentration-dependent)[5] |
| Thienopyrimidine 4a | Downstream of GSK3β | TOPFLASH Assay | HCC1395 (TNBC) | 8.31 µM (Wnt3a stimulation)[6] |
| TOPFLASH Assay | HCC1395 (TNBC) | 8.47 µM (CHIR99021 stimulation)[6] | ||
| JW74 | Not specified | Cell Proliferation (MTS) Assay | SW480 | 11.8 µM (GI50)[7] |
| Compound 74 | Downstream of β-catenin | Reporter Assay | LS174T | 0.023 µM[8] |
| Reporter Assay | SW480 | 0.190 µM[8] | ||
| Reporter Assay | PA-1 | 0.007 µM[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
TOPFLASH Luciferase Reporter Assay
This is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Principle: The assay utilizes a reporter plasmid (TOPFLASH) containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a luciferase gene.[9] When the Wnt pathway is activated, β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors, leading to the expression of the luciferase reporter. A control plasmid (FOPFLASH) with mutated TCF/LEF binding sites is used to determine non-specific activation.[9]
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T, SW480) in 96-well plates.
-
Co-transfect cells with the TOPFLASH or FOPFLASH plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
After 24 hours, replace the medium with fresh medium containing the Wnt inhibitor at various concentrations.
-
Incubate for a further 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
The inhibitory effect is calculated as the percentage reduction in luciferase activity in inhibitor-treated cells compared to vehicle-treated controls.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Zebrafish Assay for Wnt Inhibitor Efficacy
Zebrafish embryos are a powerful in vivo model to assess the efficacy and toxicity of Wnt inhibitors due to their rapid development and the conserved role of Wnt signaling in embryogenesis.
Principle: Overactivation of the Wnt pathway in zebrafish embryos, for example by treatment with the GSK3 inhibitor BIO, leads to a distinct phenotype, such as the loss of eyes.[10][11] The ability of a Wnt inhibitor to rescue this phenotype is a measure of its in vivo efficacy.[10][11] Transgenic zebrafish lines expressing GFP under the control of a Wnt-responsive promoter (e.g., 6xTCF/LEF:GFP) can also be used to visualize and quantify Wnt pathway inhibition.[10]
Protocol (Eye Rescue Assay):
-
Embryo Collection and Treatment:
-
Collect freshly fertilized zebrafish embryos.
-
At the 4-8 cell stage, place embryos in a multi-well plate.
-
Add embryo medium containing a Wnt-activating compound (e.g., BIO) and the test inhibitor at various concentrations. Include appropriate controls (vehicle, BIO alone, BIO + known Wnt inhibitor like XAV939).[10]
-
-
Phenotypic Analysis:
-
Incubate the embryos at 28.5°C for 24-48 hours.
-
Examine the embryos under a stereomicroscope for the presence and size of the eyes.
-
Quantify the percentage of embryos with rescued eye development at each inhibitor concentration.
-
Cell Proliferation Assay (MTS Assay)
This assay determines the effect of Wnt inhibitors on the viability and proliferation of cancer cells that are dependent on Wnt signaling for their growth.
Principle: The MTS assay is a colorimetric method to assess cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., SW480, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the Wnt inhibitor. Include a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).[13]
-
-
MTS Reagent Addition:
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the logarithm of the inhibitor concentration.
-
Visualizations
Wnt/β-catenin Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway and points of intervention by various inhibitors.
Experimental Workflow for Wnt Inhibitor Potency Assessment
Caption: Generalized experimental workflow for determining the potency of Wnt inhibitors.
References
- 1. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcancer.org [jcancer.org]
- 10. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Wnt pathway in zebrafish as a screening method to identify novel therapeutic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell proliferation assay [bio-protocol.org]
- 13. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Windorphen's Binding to p300: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Windorphen and other small molecule inhibitors targeting the transcriptional coactivator p300. The information presented herein is intended to support researchers in the independent verification of these interactions through established experimental protocols.
Comparison of p300 Inhibitors
The following table summarizes the binding affinities of this compound and two alternative p300 inhibitors, A-485 and C646. It is important to note that the available data for this compound reflects its inhibitory concentration (IC50) on the histone acetyltransferase (HAT) activity of p300, which may not directly correspond to its binding affinity (Kd). In contrast, direct binding affinity data is available for A-485.
| Compound | Target(s) | Binding Affinity (Kd) | Inhibitory Concentration (IC50/Ki) | Method |
| This compound | p300/β-catenin interaction | Not Reported | 4.2 µM (for p300 HAT activity)[1] | Not Applicable |
| A-485 | p300/CBP HAT domain | 15 ± 1 nM[2][3] | 9.8 nM (for p300)[4] | Surface Plasmon Resonance (SPR) |
| C646 | p300 HAT | Not Reported | 0.4 µM (Ki)[5][6] | Not Applicable |
Experimental Protocols for Binding Verification
To independently verify the binding of this compound to p300, researchers can employ various biophysical techniques. Surface Plasmon Resonance (SPR) is a powerful method for real-time, label-free analysis of biomolecular interactions.
Detailed Protocol for Surface Plasmon Resonance (SPR)
This protocol outlines the steps for assessing the binding of a small molecule inhibitor, such as this compound, to the p300 protein.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant p300 protein (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
2. Experimental Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of NHS and EDC.
-
-
Ligand Immobilization:
-
Inject the purified p300 protein diluted in immobilization buffer over the activated surface. The protein will be covalently coupled to the sensor surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in parallel, going through the activation and deactivation steps without protein immobilization, to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over both the p300-immobilized and reference flow cells.
-
Monitor the binding response in real-time. The response is proportional to the mass of analyte binding to the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the equilibrium binding responses against the analyte concentrations to a steady-state affinity model to determine the dissociation constant (Kd).
-
Alternatively, analyze the association and dissociation phases of the sensorgrams using a kinetic model to determine the association rate constant (ka) and dissociation rate constant (kd), from which the Kd (kd/ka) can be calculated.
-
-
Regeneration:
-
After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams have been generated using Graphviz.
The following diagram illustrates the role of p300 in the Wnt/β-catenin signaling pathway, which is the target of this compound. This compound selectively inhibits the interaction between p300 and β-catenin.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Role of CBP- and p300-Mediated Wnt Signaling on Colonic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
Comparative Analysis of Windorphen's Specificity for Canonical vs. Non-Canonical Wnt Signaling
A Guide for Researchers, Scientists, and Drug Development Professionals
The Wnt signaling network, a cornerstone of developmental biology and a critical player in numerous pathologies, is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. The development of small molecule inhibitors that can selectively target these pathways is of paramount importance for both basic research and therapeutic applications. This guide provides a comparative analysis of Windorphen, a known inhibitor of the canonical Wnt pathway, and contrasts its effects with other modulators of Wnt signaling that exhibit different specificities.
Introduction to this compound and Wnt Signaling
The canonical Wnt pathway is characterized by the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator. In contrast, the non-canonical pathways, including the Planar Cell Polarity (PCP) and the Wnt/Ca2+ pathways, regulate cytoskeletal organization and intracellular calcium levels, respectively, independent of β-catenin.
This compound is a small molecule that has been identified as a selective inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] Its mechanism of action involves the disruption of the interaction between β-catenin and the transcriptional coactivator p300.[1] This targeted action makes this compound a valuable tool for dissecting the specific roles of the β-catenin-p300 transcriptional complex.
Comparative Data on Wnt Signaling Inhibitors
To provide a comprehensive comparison, this guide includes data on this compound and other well-characterized Wnt signaling inhibitors with varying mechanisms of action. This allows for an objective assessment of this compound's specificity.
| Inhibitor | Target | Effect on Canonical Wnt Signaling | Effect on Non-Canonical Wnt Signaling | Reported IC50/EC50 (Canonical Pathway) |
| This compound | β-catenin/p300 interaction | Inhibition | No reported effect | ~2.5 µM (inhibition of β-catenin-p300 interaction) |
| ICG-001 | β-catenin/CBP interaction | Inhibition | Wnt-independent effects observed[2][3] | IC50: 6.96 - 20.77 µM (in Multiple Myeloma cells)[3] |
| XAV939 | Tankyrase 1/2 (stabilizes Axin2) | Inhibition | May indirectly affect non-canonical pathways through shared components, but primarily targets the canonical destruction complex.[4][5] | IC50: 11 nM (Tankyrase 1), 4 nM (Tankyrase 2)[5] |
| Pyrvinium Pamoate | Casein Kinase 1α (CK1α) activator | Inhibition | Modulates non-canonical Wnt signaling[6] | Effective concentrations in µM range[7][8][9] |
| Wnt-C59 | Porcupine (PORCN) O-acyltransferase | Inhibition (blocks Wnt ligand secretion) | Inhibition (blocks Wnt ligand secretion) | IC50: 74 pM |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention for this compound and other inhibitors within the canonical and non-canonical Wnt signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The β-catenin/CBP-antagonist ICG-001 inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Manipulation of Wnt/β-Catenin Signaling Pathway in Human Neural Precursor Cells Alters Their Differentiation Potential and Neuronal Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Pyrvinium, A Potent Small Molecule WNT Inhibitor, Increases Engraftment And Inhibits Lineage Commitment Of Mesenchymal Stem Cells (MSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic Inhibition of β-Catenin With Pyrvinium Inhibits Murine and Human Models of Wilms Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment [mdpi.com]
Safety Operating Guide
Proper Disposal of Windorphen: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential procedural guidance for the safe and compliant disposal of Windorphen (CAS No. 19881-70-0), a selective Wnt/β-catenin signaling inhibitor. Due to its biological potency and hazardous properties, strict adherence to these protocols is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Researchers, scientists, and drug development professionals must handle all forms of this compound waste as hazardous chemical waste.
Disclaimer: This guide is based on publicly available safety data and general best practices for laboratory chemical disposal. Always consult the complete Safety Data Sheet (SDS) provided by the manufacturer and adhere to the specific hazardous waste management protocols established by your institution's Environmental Health and Safety (EHS) department.
Data Presentation: Disposal and Safety Profile
The following table summarizes key data and the corresponding disposal implications for this compound. This information necessitates its management as regulated hazardous waste.
| Property | Value / Information | Implication for Disposal |
| CAS Number | 19881-70-0 | Ensures proper identification and labeling of waste containers for hazardous waste pickup. |
| Physical Form | Solid (powder) | Solid waste must be collected in separate, clearly labeled hazardous waste containers. Avoid generating dust during handling and disposal. |
| Hazard Classification | WGK 3: Severe hazard to water | Strictly prohibit drain disposal. All aqueous solutions and rinsates containing this compound must be collected as hazardous aqueous waste to prevent release into the environment. |
| Combustibility | Storage Class 11: Combustible Solids | The preferred disposal method is high-temperature incineration by a licensed hazardous waste facility. Store waste away from ignition sources. |
| Solubility | Soluble in DMSO; poorly soluble in water | Concentrated solutions in organic solvents (e.g., DMSO) must be collected as flammable/organic hazardous waste. Decontamination procedures should utilize appropriate solvents. |
| Biological Activity | Selective inhibitor of p300 histone acetyltransferase | As a potent, biologically active molecule, all contaminated labware (e.g., pipette tips, gloves, vials) must be disposed of as solid hazardous waste to prevent unintended biological effects. |
Experimental Protocol: Decontamination of Surfaces and Glassware
This protocol details the methodology for decontaminating laboratory surfaces and non-disposable glassware contaminated with small residual amounts of this compound.
Objective: To effectively remove and capture residual this compound for proper disposal.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles, lab coat.
-
70% Ethanol or Isopropanol.
-
Absorbent wipes or paper towels.
-
Designated container for solid hazardous waste.
-
Wash basin or appropriate container for initial rinsing.
Procedure:
-
Don appropriate PPE.
-
Initial Dry Wipe: For visible powder spills, carefully wipe the area with a dry absorbent wipe to collect the bulk of the material. Place the used wipe directly into the solid hazardous waste container.
-
Solvent Decontamination: Moisten a new absorbent wipe with 70% ethanol or isopropanol.
-
Systematic Wiping: Wipe the contaminated surface or glassware thoroughly. Work from the outer edge of the contaminated area inward to prevent spreading. For glassware, ensure all interior and exterior surfaces are wiped.
-
Repeat as Necessary: For heavily contaminated items, repeat the solvent wipe with a fresh, clean wipe.
-
Dispose of Wipes: All used wipes must be disposed of as solid hazardous waste.
-
Final Rinse (for Glassware): After solvent wiping, rinse the glassware with a small amount of 70% ethanol. Collect this initial rinsate in a container designated for flammable/organic hazardous waste.
-
Standard Washing: Once decontaminated, the glassware may be washed using standard laboratory procedures.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of various this compound waste streams.
Caption: this compound Waste Segregation and Disposal Workflow.
Personal protective equipment for handling Windorphen
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Windorphen, a selective Wnt/β-catenin signaling inhibitor. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting, covering personal protective equipment, operational protocols, and disposal plans.
Chemical and Physical Data
This compound is a small molecule inhibitor used in biochemical research. A summary of its key quantitative properties is provided below for quick reference.
| Property | Value | Source |
| CAS Number | 19881-70-0 | [1][2][3][4] |
| Molecular Formula | C₁₇H₁₅ClO₃ | [4] |
| Molecular Weight | 302.75 g/mol | [4] |
| Appearance | White to beige powder | [4] |
| Solubility | DMSO: 5 mg/mL (requires warming) | [4] |
| Storage Temperature | -20°C | [4] |
Hazard Identification and Personal Protective Equipment (PPE)
As with many novel research chemicals, the full toxicological properties of this compound have not been extensively documented. Therefore, it must be handled as a potentially hazardous substance. The primary risks include inhalation of the powder and exposure to skin and eyes. Adherence to the following PPE guidelines is mandatory.
| Hazard Class (Assumed) | Pictogram | Signal Word | Hazard Statement (Assumed) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Required Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from dust and splashes.[5][6] |
| Skin Protection | Nitrile Gloves | Inspect for tears before use. Remove and replace immediately if contaminated.[5][6] |
| Laboratory Coat | Must be worn fully buttoned to protect skin and personal clothing.[6][7] | |
| Respiratory Protection | Not Required with Engineering Controls | All handling of solid this compound must be conducted within a certified chemical fume hood. |
Operational Plan: From Receipt to Storage
This section outlines the standard operating procedure for safely handling this compound, from initial receipt to the preparation of stock solutions.
Step-by-Step Protocol:
-
Receiving and Initial Storage : Upon receipt, verify the container is intact. Store the compound in its original, light-protected packaging at -20°C.
-
Preparation of Workspace : Before handling, decontaminate the work surface within a chemical fume hood. Gather all necessary materials, including spatulas, weigh boats, solvent (e.g., DMSO), and appropriately labeled vials.
-
Donning PPE : Put on a lab coat, safety goggles, and nitrile gloves.
-
Weighing the Compound : Inside the fume hood, carefully weigh the desired amount of this compound powder. Handle with care to avoid creating airborne dust.
-
Solubilization : Add the appropriate volume of DMSO to the solid compound. Gentle warming and vortexing may be necessary to achieve full dissolution.
-
Labeling and Storage : Clearly label the vial containing the this compound solution with the compound name, concentration, solvent, date, and your initials. Store the stock solution at -20°C, protected from light.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Emergency Protocol |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove any contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention. |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite). Collect the contaminated material into a sealed container for hazardous waste disposal. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste according to institutional and local regulations.
| Waste Stream | Disposal Method |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Liquid this compound Waste (Solutions) | Collect in a labeled, sealed container designated for hazardous solvent waste. Do not pour down the drain. |
| Contaminated Disposables (e.g., gloves, pipette tips) | Place in a sealed, labeled bag and dispose of in the solid hazardous chemical waste stream. |
| Contaminated Glassware | Rinse with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed normally. |
Visualized Experimental Workflow
The following diagram illustrates the logical flow for the safe handling and preparation of a this compound stock solution.
Caption: Logical workflow for safe this compound handling and solution preparation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound|19881-70-0|MSDS [dcchemicals.com]
- 4. This compound = 98 HPLC 19881-70-0 [sigmaaldrich.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
